2-Chlorochalcone
Description
The exact mass of the compound 3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one is 242.0498427 g/mol and the complexity rating of the compound is 279. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['636930', '237972']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYOTSSTZUGIA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3300-67-2, 22966-11-6 | |
| Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22966-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-Chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorochalcone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZFD79DH6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorochalcone
This guide provides a comprehensive overview of 2-Chlorochalcone, a synthetic compound belonging to the chalcone (B49325) family, which are precursors to flavonoids.[1] It is a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.[2][3] This document details its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its interaction with key cellular signaling pathways.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. There appear to be two CAS numbers associated with this compound, 22966-11-6 and 3300-67-2, which may refer to different isomers or have been used interchangeably in various databases.[4][5]
| Property | Value | Reference |
| CAS Number | 22966-11-6 / 3300-67-2 | [4][5] |
| Molecular Formula | C15H11ClO | [4][5] |
| Molecular Weight | 242.70 g/mol | [5][6] |
| Melting Point | 49-52 °C | [4][7] |
| Boiling Point | 379.1 °C at 760 mmHg | [4][7] |
| Density | 1.202 g/cm³ | [4][7] |
| Flash Point | >110 °C | [7] |
| Refractive Index | 1.632 | [4][7] |
| Vapor Pressure | 6.00E-06 mmHg at 25°C | [4][7] |
| LogP | 4.23610 | [4][7] |
| PSA | 17.07000 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of chlorochalcone (B8783882) derivatives are crucial for researchers. The following sections provide standardized protocols.
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base catalyst.[8][9]
Materials:
-
Benzaldehyde
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and Pestle (for solvent-free method)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure (Solvent-Free Method): [9]
-
Grind one equivalent of sodium hydroxide in a mortar and pestle.
-
Add one equivalent of 2-chloroacetophenone and one equivalent of a benzaldehyde derivative.
-
Grind the mixture for approximately ten minutes. The reaction mixture will typically form a paste.
-
Isolate the crude chalcone by suction filtration after washing with water.
-
Purify the product by recrystallization from 95% ethanol to remove any unreacted starting materials and impurities.
Procedure (Base-Catalyzed Synthesis in Ethanol): [10]
-
Dissolve one equivalent of 2-chloroacetophenone and one equivalent of benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in ethanol to the cooled mixture while stirring.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 72 hours).[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Biological Activity Assays
Brine Shrimp Lethality Test (BSLT) This is a simple, rapid, and low-cost preliminary toxicity assay.[1][12]
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Distilled water
-
Test tubes or vials
-
Pipettes
-
Light source
-
Magnifying glass
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Hatch the brine shrimp eggs in a container with artificial seawater (prepared with sea salt and distilled water) under a light source for 24-48 hours.
-
Prepare different concentrations of the this compound solution.
-
Transfer a specific number of nauplii (larval shrimp), typically 10-15, into each test tube containing the test solution.
-
Incubate the test tubes for 24 hours under a light source.
-
After 24 hours, count the number of surviving nauplii in each test tube.
-
Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that kills 50% of the brine shrimp).
Signaling Pathways Modulated by Chalcones
Chalcones and their derivatives are known to interact with various cellular signaling pathways, which is the basis for their biological activities.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis.[13][14] Some hydroxychalcones have been shown to inhibit this pathway, which contributes to their anticancer effects.[13] Inhibition of NF-κB can lead to decreased cell survival and increased apoptosis in cancer cells.
Nrf2/Antioxidant Response Element (ARE) Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[15] Some chalcones can activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes. This activation can protect cells from oxidative damage and inflammation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Chlorochalcone | C15H11ClO | CID 97900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Licochalcone E activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Chlorochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorochalcone, a halogenated derivative of the chalcone (B49325) backbone, represents a class of synthetic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. We delve into the foundational Claisen-Schmidt condensation and explore modern, more efficient synthetic strategies, including microwave-assisted and solvent-free approaches. Detailed experimental protocols for key synthesis methods are provided, alongside a comparative analysis of their yields and reaction conditions. Quantitative data, including melting points and comprehensive spectroscopic analyses (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), are systematically tabulated for easy reference. Furthermore, this guide elucidates the molecular mechanism of action of this compound, focusing on its role in inducing apoptosis and inhibiting the NF-κB signaling pathway, crucial targets in cancer therapy. A detailed signaling pathway diagram is presented to visualize these interactions, providing a valuable resource for researchers in drug discovery and development.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader history of chalcones, a class of aromatic ketones that form the central core of a variety of important biological compounds. The parent chalcone scaffold was first synthesized in 1881 by the German chemists Rainer Ludwig Claisen and J. G. Schmidt. Their pioneering work on the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) laid the groundwork for what is now famously known as the Claisen-Schmidt condensation.[1]
Synthesis Methodologies
The synthesis of this compound can be accomplished through several methods, with the Claisen-Schmidt condensation being the most traditional and widely used. However, advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly techniques.
Claisen-Schmidt Condensation (Conventional Method)
This classical method involves the base-catalyzed reaction between 2-chlorobenzaldehyde (B119727) and acetophenone in a suitable solvent, typically ethanol (B145695) or methanol.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise with constant stirring.
-
Reaction Progression: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl).
-
Purification: The precipitated solid is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. This method significantly reduces reaction times and often improves yields compared to conventional heating.[6]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vessel, mix 2-chlorobenzaldehyde (1 equivalent), acetophenone (1 equivalent), and a catalytic amount of a solid base like NaOH or KOH. A minimal amount of a high-boiling point solvent like ethanol can be used.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and power for a short duration (typically a few minutes).
-
Work-up: After cooling, the reaction mixture is worked up in a similar manner to the conventional method by adding cold water, acidifying, and filtering the product.
-
Purification: The crude product is purified by recrystallization.
Solvent-Free Synthesis
Solvent-free, or solid-state, synthesis is a green chemistry approach that minimizes the use of hazardous organic solvents.[4]
Experimental Protocol:
-
Grinding: In a mortar and pestle, grind a mixture of 2-chlorobenzaldehyde (1 equivalent), acetophenone (1 equivalent), and a solid base catalyst such as solid NaOH or KOH.
-
Reaction: Continue grinding for a specified period until the reaction is complete, which is often indicated by a change in color and consistency of the reaction mixture.
-
Isolation: The solid product is then triturated with cold water, filtered, and washed to remove the catalyst and any unreacted starting materials.
-
Purification: The product can be further purified by recrystallization.
Data Presentation
Comparative Synthesis Data
| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference(s) |
| Conventional | NaOH | Ethanol | 24 h | 58.5 | 49-52 | [4] |
| Microwave-Assisted | KOH | Ethanol | 15-30 s | 90-100 | - | [6] |
| Solvent-Free | NaOH | None | 10 min | 71.5 | - | [4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals for the vinylic protons of the α,β-unsaturated ketone system, typically appearing as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. The aromatic protons appear as multiplets in the downfield region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon around 190 ppm. The signals for the α and β carbons of the enone system are also readily identifiable.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. The C=C stretching vibration of the enone system is also observed.
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of this compound (242.70 g/mol ), along with characteristic fragmentation patterns.
| Spectroscopic Data | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplets, ~7.3-8.1 ppm), Vinylic protons (doublets, J ≈ 15.6 Hz, ~7.5 and ~7.9 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~190 ppm), Aromatic and vinylic carbons (~121-145 ppm) |
| FT-IR (KBr, cm⁻¹) | C=O stretch (~1660), C=C stretch (~1597), Ar-Cl stretch (~827) |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at ~242 |
Mechanism of Action: Signaling Pathways
Recent research has highlighted the potential of chlorochalcones as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.[3]
Induction of Apoptosis via the Intrinsic Pathway
This compound and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3] This process involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[7][8]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Chalcones have been identified as potent inhibitors of this pathway.[9][10] They can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing the degradation of IκBα, chalcones block the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes.[11]
Inhibition of Tubulin Polymerization
Several chalcone derivatives have been identified as inhibitors of tubulin polymerization.[12][13] Microtubules are essential components of the cytoskeleton and are crucial for cell division, forming the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these chalcones disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
Mandatory Visualizations
Caption: General synthesis workflow for this compound.
Caption: Anticancer mechanism of this compound.
Conclusion
This compound, a readily synthesized derivative of the historically significant chalcone scaffold, continues to be a molecule of high interest for medicinal chemists. The evolution of its synthesis from the conventional Claisen-Schmidt condensation to more rapid and environmentally benign methods like microwave-assisted and solvent-free protocols has made this and other chalcone derivatives more accessible for research and development. The elucidation of its biological mechanisms, particularly its ability to induce apoptosis through the intrinsic pathway and inhibit the pro-survival NF-κB signaling pathway, underscores its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers aiming to explore the synthesis and therapeutic applications of this compound and its analogues.
References
- 1. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB and Nrf2 pathways contribute to the protective effect of Licochalcone A on dextran sulphate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combretastatin-like chalcones as inhibitors of microtubule polymerization. Part 1: synthesis and biological evaluation of antivascular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 2-Chlorochalcone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. 2-Chlorochalcone, a halogenated derivative, has garnered significant interest within the scientific community due to its potential as a lead compound in drug discovery. The introduction of a chlorine atom can significantly modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing future drug development studies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClO | [1][2] |
| Molecular Weight | 242.70 g/mol | [1][2] |
| Melting Point | 49-52 °C | [1] |
| Boiling Point | 379.1 °C at 760 mmHg | [1] |
| Density | 1.202 g/cm³ | [1] |
| logP | 4.23610 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| CAS Registry Number | 22966-11-6 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research.
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.
Materials:
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve 2-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid (crude this compound) by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Dry the crude product in a desiccator.
Purification by Recrystallization
Purification of the crude this compound is crucial to obtain a compound of sufficient purity for accurate physicochemical and biological evaluation.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified this compound crystals.
Characterization Techniques
Melting Point Determination:
The melting point is a critical indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.
Procedure:
-
Pack a small amount of the dried, purified this compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
Thin Layer Chromatography (TLC):
TLC is used to monitor the progress of the reaction and to assess the purity of the final product.
Procedure:
-
Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.
-
Spot the starting materials (2-chloroacetophenone and benzaldehyde) and the reaction mixture on the baseline.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. A single spot for the purified product suggests high purity.
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the α,β-unsaturated ketone, the C=C double bond, and the C-Cl bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the vinylic protons of the α,β-unsaturated system. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond. The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.
Biological Activity and Signaling Pathways
Chalcones are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound require further detailed investigation, research on chlorochalcones and chalcones in general provides insights into its potential mechanisms of action.
Anticancer Activity
Studies on chlorochalcones have shown that they can induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.[1][2] Chalcones, as a class of compounds, have been reported to interfere with several key signaling pathways implicated in cancer progression, including:
-
NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. Some chalcones have been shown to inhibit NF-κB signaling, leading to the suppression of pro-inflammatory and anti-apoptotic genes.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Chalcones have been found to inhibit the PI3K/Akt/mTOR pathway, thereby inducing apoptosis and inhibiting tumor growth.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers. Certain chalcone (B49325) derivatives have demonstrated the ability to inhibit this pathway.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are well-documented. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The potential mechanisms include:
-
Inhibition of COX and LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade. Many chalcones have been shown to inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators.
-
Modulation of NF-κB Signaling: As mentioned earlier, the inhibition of the NF-κB pathway is a key mechanism by which chalcones exert their anti-inflammatory effects.
Visualizations
Logical Workflow for Synthesis and Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone Derivative CX258 Suppresses Colorectal Cancer via Inhibiting the TOP2A/Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Biological Activities of 2-Chlorochalcone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a unique three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings.[1][2] This structural motif serves as a scaffold for a vast array of natural and synthetic compounds exhibiting a wide spectrum of biological activities. Among these, 2-chlorochalcone and its derivatives have emerged as a particularly promising class of molecules in medicinal chemistry. The introduction of a chlorine atom at the 2-position of the chalcone (B49325) backbone has been shown to significantly modulate the electronic and steric properties of the molecule, often leading to enhanced biological efficacy.[3] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[4][5][6] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The anticancer efficacy of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various this compound derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5) | AGS (gastric adenocarcinoma) | 0.89 | [4] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5) | HL-60 (acute promyelocytic leukemia) | < 1.57 | [7] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5) | HeLa (cervical cancer) | 5.67 | [7] |
| Chlorinated Chalcone (unspecified) | MCF-7 (breast cancer) | 0.8 - 4.3 | [5] |
| Chlorinated Chalcone (unspecified) | HeLa (cervical cancer) | 0.8 - 4.3 | [5] |
| Chlorinated Chalcone (unspecified) | WiDr (colon cancer) | 0.8 - 4.3 | [5] |
| Chalcone derivative 3e | 143B (osteosarcoma) | 0.790 | [6] |
| Chalcone derivative 3e | HCT116 (colon cancer) | 0.596 | [6] |
| Chalcone derivative 3e | MCF-7 (breast cancer) | 0.887 | [6] |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound derivatives have been shown to inhibit this pathway. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] By preventing IκBα degradation, this compound derivatives effectively sequester the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression.[10][11][12][13]
MAPK Signaling Pathway:
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38, that are often dysregulated in cancer. Evidence suggests that this compound derivatives can modulate the MAPK pathway, although the precise mechanisms can vary depending on the specific derivative and cell type.[14][15] Some derivatives have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby disrupting downstream signaling and leading to cell cycle arrest and apoptosis.[16][17][18][19][20][21][22][23]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[24][25]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. The IC50 values for these inhibitory effects are presented in the table below.
| Compound | Assay | IC50 (µM) | Reference |
| 2'-hydroxychalcone derivative (Compound 1) | Inhibition of β-glucuronidase release | 1.6 | [24] |
| 2',5'-dialkoxychalcone derivative (Compound 11) | Inhibition of NO formation | 0.7 | [24] |
| Chalcone derivative 4b | COX-2 Inhibition | 1.933 | [26] |
| Chalcone derivative 4b | 5-LOX Inhibition | 2.112 | [26] |
| Chalcone derivative 4b | iNOS Inhibition (in RAW cells) | 0.114 | [26] |
| Chalcone derivative 4b | PGE2 Inhibition (in RAW cells) | 0.037 | [26] |
| Chalcone derivative 4b | TNF-α Inhibition (in RAW cells) | 0.058 | [26] |
| Chalcone derivative 8g | COX-2 Inhibition | 5.13 | [27] |
| Chalcone derivative 8g | 5-LOX Inhibition | 5.88 | [27] |
| Chalcone derivative 8g | iNOS Inhibition (in RAW cells) | 4.93 | [27] |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress the expression and activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often achieved through the inhibition of the NF-κB signaling pathway, as described in the anticancer section. By blocking the nuclear translocation of p65, these compounds prevent the transcription of genes encoding iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α and interleukins.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens poses a significant threat to global health. This compound derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[1][28][29][30]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (7a) | MSSA | 61.25 | [1] |
| 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (7a) | MRSA | 125 | [1] |
| 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (7a) | VISA | 31.5 | [1] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (4-8) | Various bacterial strains | >500 | [4][7] |
| Chlorinated pyrazine-based chalcone (CH-0y) | Staphylococcus aureus | 15.625 - 62.5 µM | [31] |
| Chlorinated pyrazine-based chalcone (CH-0w) | Staphylococcus aureus | 31.25 - 125 µM | [31] |
| Chalcone derivative 6a | Staphylococcus aureus | 0.4 - 0.6 | [30] |
| Chalcone derivative 6c | Staphylococcus aureus | 0.4 - 0.6 | [30] |
| Chalcone derivative 6d | Staphylococcus aureus | 0.4 - 0.6 | [30] |
Experimental Protocols
Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely used method for the synthesis of chalcones.[2][32]
Materials:
-
Substituted 2-chloroacetophenone (B165298)
-
Substituted benzaldehyde (B42025)
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted 2-chloroacetophenone and the substituted benzaldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution with constant stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial or fungal strains
-
Agar plates
-
Sterile cork borer
-
This compound derivative solution
-
Incubator
Procedure:
-
Prepare an agar plate inoculated with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the this compound derivative solution to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Conclusion
This compound and its derivatives represent a versatile and potent class of bioactive molecules with significant potential for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their relatively straightforward synthesis, makes them attractive candidates for further investigation. The detailed information provided in this technical guide, including quantitative data, experimental protocols, and mechanistic insights into their effects on key signaling pathways, is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. Further structure-activity relationship studies and preclinical evaluations are warranted to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IkappaB kinase-beta and anticancer activities of novel chalcone adamantyl arotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p65 controls NF-κB activity by regulating cellular localization of IκBβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear co-translocation of myotrophin and p65 stimulates myocyte growth. Regulation by myotrophin hairpin loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Activation of JNK signaling promotes all-trans-retinal–induced photoreceptor apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iris.cnr.it [iris.cnr.it]
- 20. Item - Western blot analysis for Erk 44/42MAPK phosphorylation in alpha cells (TC1-6 and InR1G9). - Public Library of Science - Figshare [plos.figshare.com]
- 21. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 32. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chlorochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorochalcone (also known as (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one), a synthetic chalcone (B49325) derivative with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for these analytical techniques.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
While a complete, published ¹H NMR spectrum for this compound was not found in a single source, data for the closely related compound, 2-Chloro-2'-hydroxychalcone, provides valuable insight into the expected chemical shifts and coupling constants.[1][2] For a typical chalcone scaffold, the vinylic protons (Hα and Hβ) are characteristic, appearing as doublets with a large coupling constant (J) in the trans isomer, which is the more stable configuration.[3]
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum for this compound has been reported, and the data is presented below.[4] The chemical shifts are indicative of the carbon framework of the molecule, including the carbonyl carbon, the vinylic carbons, and the aromatic carbons.
| Carbon Atom | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~190 |
| α-carbon | Not explicitly reported |
| β-carbon | Not explicitly reported |
| Aromatic Carbons | Multiple signals between 125-140 |
Note: The exact chemical shifts for the α and β carbons were not available in the public data. Generally, in chalcones, the α-carbon resonates at a lower chemical shift than the β-carbon.[5]
Infrared (IR) Spectroscopy
The IR spectrum of a chalcone is characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system, as well as vibrations from the aromatic rings.[6]
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C=O (carbonyl) stretch | 1630-1660 |
| C=C (alkene) stretch | 1550-1600 |
| C-H (aromatic) stretch | ~3100-3000 |
| C-Cl (chloro) stretch | ~750 |
Note: The provided ranges are typical for chalcones. Specific peak positions can vary based on the molecular environment and sample preparation.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (242.71 g/mol ).[7] A GC-MS spectrum is available in public databases.[7]
| Ion | m/z | Relative Intensity |
| [M]⁺ | 242/244 | Present |
| [M-Cl]⁺ | 207 | Fragment |
| [C₆H₅CO]⁺ | 105 | Fragment |
| [C₆H₅]⁺ | 77 | Fragment |
Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of chalcones.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to form a homogeneous solution.
Instrumentation and Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to cover a range of 0-220 ppm. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1-2 mg of the this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Place a small amount of the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the empty sample holder is recorded first.
-
The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
The solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities.
-
The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Data Acquisition:
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde.[6] The workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound via Claisen-Schmidt condensation.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers can use this information for compound identification, purity assessment, and as a basis for further structural and functional studies.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. trans-2-Chlorochalcone | C15H11ClO | CID 5388549 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Anticancer Mechanism of 2-Chlorochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorochalcone, a derivative of the chalcone (B49325) scaffold, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth exploration of its mechanism of action, focusing on the molecular pathways it modulates to exert its cytotoxic effects on cancer cells. Extensive research indicates that this compound's anticancer activity is primarily driven by the induction of apoptosis through the intrinsic mitochondrial pathway, mediated by an increase in reactive oxygen species (ROS), and the inhibition of key pro-survival signaling pathways, including NF-κB and STAT3. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades to facilitate further research and drug development efforts.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chemical modifications of the chalcone scaffold, such as the introduction of a chlorine atom, have been shown to significantly enhance their biological activities, including their anticancer properties. This compound, a specific chlorinated derivative of 2'-hydroxychalcone (B22705), has demonstrated potent antiproliferative effects against various cancer cell lines, particularly breast cancer.[2] This guide elucidates the intricate mechanisms through which this compound induces cancer cell death, providing a comprehensive resource for the scientific community.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic efficacy of this compound and its analogs has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound (designated as C2 in some studies) and related chlorochalcones in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-chloro-2'-hydroxychalcone (C2) | MCF-7 (Breast Cancer) | Not explicitly stated, but shown to be effective | [2] |
| 2-chloro-2'-hydroxychalcone (C2) | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but shown to be effective | [2] |
| 2'-hydroxychalcone (C0) | MCF-7 (Breast Cancer) | 37.74 ± 1.42 | [3] |
| 2'-hydroxychalcone (C0) | CMT-1211 (Breast Cancer) | 34.26 ± 2.20 | [3] |
| 5'-chloro-2'-hydroxychalcone (C1) | HMEC-1 (Endothelial Cells) | 51.5 ± 2.6 | [2] |
| 2-chloro-2'-hydroxychalcone (C2) | HMEC-1 (Endothelial Cells) | 16.8 ± 0.4 | [2] |
| 3-chloro-2'-hydroxychalcone (C3) | HMEC-1 (Endothelial Cells) | 63.9 ± 2.2 | [2] |
| 4-chloro-2'-hydroxychalcone (C4) | HMEC-1 (Endothelial Cells) | 15.3 ± 0.7 | [2] |
| 3',5'-dichloro-2'-hydroxychalcone (C5) | HMEC-1 (Endothelial Cells) | 38.3 ± 0.9 | [2] |
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This process is predominantly mediated by the intrinsic mitochondrial pathway.[2][4]
Role of Reactive Oxygen Species (ROS)
A key initiating event in this compound-induced apoptosis is the generation of intracellular reactive oxygen species (ROS).[2][3] An increase in ROS levels creates a state of oxidative stress within the cancer cells, which in turn triggers a cascade of events leading to apoptosis.[4] Studies have shown a significant increase in intracellular ROS in cancer cells treated with this compound.[2]
Mitochondrial Dysfunction
The elevated ROS levels lead to mitochondrial dysfunction, a critical step in the intrinsic apoptotic pathway.[2] This is characterized by:
-
Depolarization of the Mitochondrial Membrane: this compound treatment leads to a loss of the mitochondrial membrane potential (ΔΨm).[2]
-
Modulation of Bcl-2 Family Proteins: The increase in ROS and subsequent mitochondrial stress alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound has been shown to increase the Bax/Bcl-2 ratio, which favors the permeabilization of the outer mitochondrial membrane.[3][5]
-
Release of Cytochrome c: The permeabilized mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.
Caspase Activation Cascade
The release of cytochrome c into the cytoplasm initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. This cascade is the execution phase of apoptosis.
-
Activation of Initiator Caspases: Cytoplasmic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which leads to the activation of caspase-9.[4]
-
Activation of Executioner Caspases: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[4][6]
-
Cleavage of Cellular Substrates: Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Figure 1: Intrinsic apoptosis pathway induced by this compound.
Modulation of Key Signaling Pathways
In addition to directly inducing apoptosis, this compound also modulates key signaling pathways that are often dysregulated in cancer, further contributing to its anticancer effects.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[1] In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Chalcones, including 2'-hydroxychalcone derivatives, have been shown to inhibit the NF-κB pathway.[3][7] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By inhibiting NF-κB, this compound can suppress the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical signaling molecule that is often persistently activated in a wide range of cancers.[8] Activated STAT3 promotes tumor cell proliferation, survival, and angiogenesis. Chalcone derivatives have been identified as potent inhibitors of the STAT3 pathway.[9][10] They can interfere with the phosphorylation of STAT3, which is a key step in its activation, and inhibit the activity of upstream kinases like JAK and Src.[11] By blocking STAT3 signaling, this compound can further suppress cancer cell growth and survival.
Figure 3: Inhibition of the STAT3 signaling pathway by this compound.
Impact on Cell Cycle
While the primary mode of action for many chlorochalcones is apoptosis induction, some studies suggest a potential for cell cycle arrest, although this effect appears to be less pronounced for this compound compared to other derivatives.[2] For instance, some chalcones have been shown to induce cell cycle arrest at the G2/M phase.[3] This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs). Further investigation is needed to fully elucidate the specific impact of this compound on cell cycle progression in different cancer types.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the anticancer mechanism of this compound.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12][13][14]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cancer cell line of interest
-
This compound
-
JC-1 dye
-
CCCP (a mitochondrial membrane potential uncoupler, as a positive control)
-
PBS or appropriate buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells and treat with this compound. Include an untreated control and a positive control treated with CCCP.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash the cells with PBS or an appropriate assay buffer.
-
Analyze the cells by fluorescence microscopy or flow cytometry.[19][20][21][22]
Data Interpretation:
-
Red fluorescence: Healthy cells with high mitochondrial membrane potential.
-
Green fluorescence: Apoptotic cells with low mitochondrial membrane potential.
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Measurement of Intracellular ROS using H2DCF-DA
H2DCF-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
This compound
-
H2DCF-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
PBS or appropriate buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and treat with this compound.
-
Prepare a working solution of H2DCF-DA (typically 10-50 µM in serum-free medium or PBS).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the H2DCF-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[23][24][25][26][27]
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of ROS-mediated apoptosis via the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling pathways such as NF-κB and STAT3. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound.
Future research should focus on:
-
In vivo studies to validate the anticancer efficacy and assess the safety profile of this compound in animal models.
-
Elucidation of the precise molecular targets of this compound to better understand its mechanism of action.
-
Investigation of potential synergistic effects when combined with existing chemotherapeutic agents.
-
Development of drug delivery systems to enhance the bioavailability and tumor-targeting of this compound.
By addressing these areas, the scientific community can pave the way for the potential clinical application of this compound and its derivatives in cancer therapy.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naphthylchalcones induce apoptosis and caspase activation in a leukemia cell line: The relationship between mitochondrial damage, oxidative stress, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzochalcone derivative as a potential antigastric cancer agent targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 24. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 25. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 26. hellobio.com [hellobio.com]
- 27. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
In Silico ADMET Prediction for 2-Chlorochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain flavonoid structure, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. 2-Chlorochalcone, a halogenated derivative, is a subject of ongoing research for its potential therapeutic applications. Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage failures. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate these properties, providing valuable insights to guide further experimental studies.
This technical guide provides a comprehensive overview of the in silico ADMET profile of this compound, utilizing a panel of widely recognized predictive models: SwissADME, pkCSM, ADMETlab 3.0, and ProTox-II. The objective is to present a detailed, data-driven analysis to inform researchers and drug development professionals on the potential pharmacokinetic and toxicological characteristics of this compound.
Predicted ADMET Properties of this compound
The following tables summarize the predicted ADMET properties of this compound, obtained from various in silico platforms. These platforms employ a range of computational models, including quantitative structure-activity relationship (QSAR), machine learning, and knowledge-based approaches, to estimate the biological behavior of small molecules.
Physicochemical Properties and Drug-Likeness
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Drug-likeness models, such as Lipinski's Rule of Five, provide a preliminary assessment of a compound's potential to be an orally active drug.
| Parameter | Predicted Value | Tool |
| Molecular Formula | C15H11ClO | - |
| Molecular Weight | 242.70 g/mol | - |
| Canonical SMILES | O=C(/C=C/c1ccccc1Cl)c1ccccc1 | - |
| LogP (Octanol/Water Partition Coefficient) | 4.15 | SwissADME |
| 3.69 | pkCSM | |
| 4.02 | ADMETlab 3.0 | |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 1 | SwissADME |
| Number of Hydrogen Bond Donors | 0 | SwissADME |
| Number of Rotatable Bonds | 3 | SwissADME |
| Lipinski's Rule of Five Violations | 0 | SwissADME |
Absorption
Intestinal absorption is a key factor for the oral bioavailability of a drug. In silico models predict a compound's ability to permeate the intestinal epithelium.
| Parameter | Predicted Value | Tool |
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Human Intestinal Absorption | 92.55% | pkCSM |
| 95.91% | ADMETlab 3.0 | |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.99 | pkCSM |
| 0.91 | ADMETlab 3.0 | |
| P-glycoprotein Substrate | No | SwissADME |
| No | pkCSM | |
| No | ADMETlab 3.0 |
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include volume of distribution and the ability to cross the blood-brain barrier.
| Parameter | Predicted Value | Tool |
| Volume of Distribution (VDss) (log L/kg) | 0.231 L/kg | pkCSM |
| 0.29 L/kg | ADMETlab 3.0 | |
| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME |
| LogBB: -0.151 | pkCSM | |
| BBB+ | ADMETlab 3.0 | |
| CNS Permeability | LogPS: -1.789 | pkCSM |
| CNS+ | ADMETlab 3.0 | |
| Fraction Unbound in Plasma | 0.12 | pkCSM |
| 0.15 | ADMETlab 3.0 |
Metabolism
Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a critical determinant of a drug's half-life and potential for drug-drug interactions.
| Parameter | Predicted Value | Tool |
| CYP1A2 Inhibitor | No | SwissADME |
| No | pkCSM | |
| No | ADMETlab 3.0 | |
| CYP2C19 Inhibitor | Yes | SwissADME |
| No | pkCSM | |
| Yes | ADMETlab 3.0 | |
| CYP2C9 Inhibitor | Yes | SwissADME |
| No | pkCSM | |
| Yes | ADMETlab 3.0 | |
| CYP2D6 Inhibitor | No | SwissADME |
| No | pkCSM | |
| No | ADMETlab 3.0 | |
| CYP3A4 Inhibitor | Yes | SwissADME |
| No | pkCSM | |
| Yes | ADMETlab 3.0 |
Excretion
The rate and route of excretion determine the duration of a drug's action. Total clearance is a key parameter in this regard.
| Parameter | Predicted Value | Tool |
| Total Clearance (log ml/min/kg) | 0.453 ml/min/kg | pkCSM |
| 0.51 ml/min/kg | ADMETlab 3.0 | |
| Renal OCT2 Substrate | No | pkCSM |
Toxicity
Toxicity prediction is crucial for identifying potential safety liabilities early in development. In silico models can predict a range of toxicity endpoints, from acute toxicity to organ-specific effects and mutagenicity.
| Parameter | Predicted Value | Tool |
| hERG I Inhibitor | No | pkCSM |
| hERG II Inhibitor | Yes | pkCSM |
| AMES Toxicity | No | pkCSM |
| Non-mutagenic | ADMETlab 3.0 | |
| Inactive | ProTox-II | |
| Hepatotoxicity | Yes | pkCSM |
| Active | ProTox-II | |
| Skin Sensitization | No | pkCSM |
| Minnow Toxicity (log mM) | -0.675 | pkCSM |
| LD50 (rat, acute oral) | 2.45 mol/kg | pkCSM |
| 2500 mg/kg | ProTox-II | |
| Toxicity Class (oral) | 4 | ProTox-II |
| Carcinogenicity | Inactive | ProTox-II |
| Cytotoxicity | Active | ProTox-II |
| Immunotoxicity | Active | ProTox-II |
Experimental Protocols for In Silico ADMET Prediction
The following sections detail the methodologies for obtaining the ADMET predictions for this compound using the specified online platforms.
SwissADME
SwissADME is a free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]
Protocol:
-
In the "Enter a list of SMILES" text box, paste the canonical SMILES string for this compound: O=C(/C=C/c1ccccc1Cl)c1ccccc1.
-
Click the "Run" button to initiate the prediction.
-
The results are displayed on a new page, organized into sections for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry.
-
Record the predicted values for each parameter.
pkCSM
pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET properties.[3]
Protocol:
-
In the "Enter SMILES" text area, input the SMILES string for this compound.
-
Select the desired prediction modules (e.g., ADMET).
-
Click the "Predict" button.
-
The results are presented in a tabular format, categorized by ADME and Toxicity properties.
-
Document the predicted values for each endpoint.
ADMETlab 3.0
ADMETlab 3.0 is a comprehensive online platform for the systematic evaluation of ADMET properties.[5]
Protocol:
-
Click on the "ADMET Evaluation" module.
-
Enter the SMILES string for this compound in the input box.
-
Click the "Predict" button to start the computation.
-
The platform provides a detailed report with predicted values for a wide array of physicochemical, ADME, and toxicity parameters.
-
Carefully record the quantitative and qualitative predictions.
ProTox-II
ProTox-II is a web server for the prediction of various toxicity endpoints for small molecules.[7]
Protocol:
-
Input the SMILES string of this compound into the designated field.
-
Click the "Start ProTox-II" button.
-
The server will return predictions for oral toxicity (LD50 and toxicity class), organ toxicity (hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.
-
Record the predicted toxicity values and classifications.
Visualization of Predicted Pathways and Relationships
The following diagrams, generated using the DOT language, visualize key aspects of the in silico ADMET prediction process and potential toxicity-related pathways for this compound.
Caption: In silico ADMET prediction workflow for this compound.
Caption: Predicted toxicity pathways for this compound.
Discussion
The in silico analysis of this compound provides a valuable preliminary assessment of its ADMET properties. The compound is predicted to have good oral absorption and favorable physicochemical characteristics, with no violations of Lipinski's Rule of Five. Its ability to cross the blood-brain barrier suggests potential for central nervous system activity.
The metabolism predictions indicate that this compound may be an inhibitor of several key cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP3A4. This raises the possibility of drug-drug interactions if co-administered with other drugs metabolized by these enzymes.
The toxicity predictions highlight several areas of potential concern. The prediction of hERG II inhibition by pkCSM suggests a potential risk for cardiotoxicity. Furthermore, both pkCSM and ProTox-II predict hepatotoxicity, indicating a potential for liver injury. The predictions of cytotoxicity and immunotoxicity from ProTox-II warrant further investigation through in vitro assays. Importantly, the compound is predicted to be non-mutagenic by multiple platforms.
Conclusion
This in-depth technical guide provides a comprehensive in silico ADMET profile of this compound. The predictions suggest that while the compound possesses favorable absorption and drug-like properties, there are potential liabilities related to metabolism and toxicity that require careful consideration and further experimental validation. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to make informed decisions regarding the future investigation of this compound as a potential therapeutic agent. It is imperative to underscore that these in silico predictions are not a substitute for experimental testing but rather a valuable tool to guide and prioritize such studies.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swissadme.ch [swissadme.ch]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 5. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admetlab3.scbdd.com [admetlab3.scbdd.com]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
The Structure-Activity Relationship of Chlorinated Chalcones: A Technical Guide for Drug Development
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain scaffold with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their straightforward synthesis and broad spectrum of biological activities have made them a focal point in medicinal chemistry. The introduction of chlorine atoms to the chalcone (B49325) framework has been a particularly fruitful strategy for enhancing their therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of chlorinated chalcones, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key molecular mechanisms.
Quantitative Biological Activity of Chlorinated Chalcones
The biological efficacy of chlorinated chalcones is highly dependent on the number and position of the chlorine substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, providing a comparative overview of their activity.
Anticancer Activity
Chlorinated chalcones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.
| Compound | Chlorine Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-chloro (Ring B) | MCF-7 (Breast) | 0.8 - 4.3 | [1] |
| 2 | 4-chloro (Ring B) | HeLa (Cervical) | 0.8 - 4.3 | [1] |
| 3 | 4-chloro (Ring B) | WiDr (Colon) | 0.8 - 4.3 | [1] |
| 4 | 2'-hydroxy-4-chloro | HMEC-1 (Endothelial) | 15.3 ± 0.7 | [2] |
| 5 | 2'-hydroxy-5'-chloro | HMEC-1 (Endothelial) | 51.5 ± 2.6 | [2] |
| 6 | 2'-hydroxy-2-chloro | HMEC-1 (Endothelial) | 16.8 ± 0.4 | [2] |
| 7 | 2'-hydroxy-3-chloro | HMEC-1 (Endothelial) | 63.9 ± 2.2 | [2] |
| 8 | 2',5'-dihydroxy-4-chloro-dihydrochalcone | RAW 264.7 (Macrophage) | Potent NO inhibition | [3] |
| 9 | 2,4-dichloro (Ring B) | AGS (Gastric) | 0.89 - 9.63 µg/mL | [4] |
| 10 | 2,4-dichloro (Ring B) | HL-60 (Leukemia) | 0.89 - 9.63 µg/mL | [4] |
| 11 | 4-chloro (Ring B) on chalcone-1,2,3-triazole hybrid | SK-N-SH (Neuroblastoma) | > 6.98 | [5] |
Antimicrobial Activity
Chlorinated chalcones also exhibit potent activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure of this antimicrobial efficacy.
| Compound | Chlorine Substitution | Microorganism | MIC (µg/mL) | Reference |
| 12 | 4-chloro-2'-hydroxy | Escherichia coli | Significant Inhibition | [6][7] |
| 13 | 4-chloro-2'-hydroxy | Staphylococcus aureus | Significant Inhibition | [6][7] |
| 14 | 5'-chloro-2'-hydroxy | Escherichia coli | Significant Inhibition | [6] |
| 15 | 5'-chloro-2'-hydroxy | Staphylococcus aureus | Significant Inhibition | [6] |
| 16 | Dichloro-substituted | Escherichia coli | Positive Effect | [6] |
| 17 | p-chloroacetophenone derived | Staphylococcus aureus | Significant Activity | [8] |
| 18 | p-chloroacetophenone derived | Escherichia coli | Significant Activity | [8] |
| 19 | 2,5-dichloro-3-thienyl derived | Candida albicans | 2.22 | [8] |
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant potential of chlorinated chalcones has also been investigated, with IC₅₀ values determined for various assays.
| Compound | Activity | Assay | IC₅₀ | Reference |
| 20 | Anti-inflammatory | β-glucuronidase release | 1.6 ± 0.2 µM | [3] |
| 21 | Anti-inflammatory | Lysozyme release | 1.4 ± 0.2 µM | [3] |
| 22 | Anti-inflammatory | Nitric Oxide (NO) production | 0.7 ± 0.06 µM | [3] |
| 23 | Antioxidant | DPPH radical scavenging | 61.52 ± 0.97 ppm | [1] |
| 24 | Antioxidant | ABTS radical scavenging | 98.27 ± 1.42 ppm | [1] |
| 25 | Antioxidant | Lipid Peroxidation | 33.64 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of chlorinated chalcones and for the key biological assays cited in this guide.
Synthesis of Chlorinated Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones.
Materials:
-
Substituted acetophenone (B1666503) (e.g., 4-chloroacetophenone)
-
Substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Mortar and pestle (for solvent-free method)
Procedure (with solvent):
-
Dissolve equimolar amounts of the substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask.[10]
-
Slowly add a catalytic amount of a strong base solution (e.g., 40% NaOH in water) to the mixture with constant stirring at room temperature.[8][10]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[10]
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.[10]
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chlorinated chalcone.[10]
Procedure (solvent-free):
-
Grind equimolar amounts of the substituted acetophenone, benzaldehyde, and solid KOH or NaOH in a mortar and pestle for 5-10 minutes.
-
The reaction mixture will typically turn into a paste and then solidify.
-
Add cold water to the solid mass and acidify with dilute HCl.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent to purify the product.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chlorinated chalcone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Prepare serial dilutions of the chlorinated chalcone in the cell culture medium. The final DMSO concentration should be below 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Chlorinated chalcone stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plate
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.[18]
-
Add 100 µL of the chlorinated chalcone stock solution to the first well and perform a two-fold serial dilution across the plate.[18]
-
Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[18]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density with a microplate reader.[18][19]
Signaling Pathways and Mechanisms of Action
Chlorinated chalcones exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Chalcones have been shown to inhibit this pathway at multiple points.[20] Halogenated chalcones, in particular, can be potent inhibitors of NF-κB.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties [mdpi.com]
- 5. Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcea.org [ijcea.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchhub.com [researchhub.com]
- 16. protocols.io [protocols.io]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. youtube.com [youtube.com]
- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Chlorochalcone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of naturally occurring flavonoids found in a variety of plants, fruits, and vegetables.[1] They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a scaffold that is amenable to diverse chemical modifications.[1] The introduction of a chlorine atom to the chalcone (B49325) structure has been shown to significantly enhance its biological activity, leading to a growing interest in chlorochalcones as potential therapeutic agents.[2] Among these, 2-Chlorochalcone and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.
This technical guide provides a comprehensive overview of the current state of research on the potential therapeutic targets of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further investigation and development of this promising class of compounds.
Anticancer Activity
This compound and its derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis and arrest of the cell cycle.[2][3]
Quantitative Data: Anticancer Activity
The following tables summarize the cytotoxic and antiproliferative activities of various this compound derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Assay | Activity | Value | Reference |
| 2-chloro-2'-hydroxychalcone | MCF-7 (Breast) | XTT | IC50 | 25.3 ± 1.5 µM (48h) | [3] |
| 2-chloro-2'-hydroxychalcone | MDA-MB-231 (Breast) | XTT | IC50 | 23.8 ± 1.1 µM (48h) | [3] |
| Chloro-chalcone derivative | MCF-7 (Breast) | MTT | IC50 | 0.8 µg/mL | [4] |
| Chloro-chalcone derivative | T47D (Breast) | MTT | IC50 | 0.34 µg/mL | [4] |
| Chloro-chalcone derivative | HeLa (Cervical) | MTT | IC50 | 4.78 µg/mL | [4] |
| Chloro-chalcone derivative | WiDr (Colon) | MTT | IC50 | 5.98 µg/mL | [4] |
| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | Artemia salina | BSLT | LC50 | 20.04 ppm | [5] |
| 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone | Artemia salina | BSLT | LC50 | 974.99 µg/mL | [6] |
Note: IC50 is the half-maximal inhibitory concentration. LC50 is the median lethal concentration. BSLT is the Brine Shrimp Lethality Test.
Mechanisms of Anticancer Action
Apoptosis Induction: A primary mechanism by which 2-chlorochalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][7] This is often mediated through the intrinsic mitochondrial pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c and subsequent activation of caspases.[7][8][9]
Cell Cycle Arrest: Several chalcone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[10] This effect is often observed at the G2/M phase of the cell cycle.
Signaling Pathways
Intrinsic Apoptosis Pathway: 2-Chlorochalcones can trigger the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of effector caspases such as caspase-3.[7][8]
Experimental Protocols
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[11][12][13]
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X Binding Buffer and analyze the samples immediately using a flow cytometer. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.[7][14][15]
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Anti-inflammatory Activity
Chlorochalcones, including this compound derivatives, have demonstrated significant anti-inflammatory properties.[7][16] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data: Anti-inflammatory Activity
| Compound | Target/Assay | Activity | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2',5'-dihydroxy-4-chlorochalcone (B1247477) | Hind-paw edema (polymyxin B-induced) | Inhibition | Remarkable |[17] | | Chalcone derivative (C64) | COX-2 | IC50 | 0.092 µM |[18][19][20] | | Chalcone derivative (C64) | 5-LOX | IC50 | 0.136 µM |[18][19][20] | | 2'-hydroxy-3,4-dimethoxychalcone | COX-1 | IC50 | >100 µM |[21] | | 2'-hydroxy-3,4-dimethoxychalcone | COX-2 | IC50 | 15.40 µM |[21] |
Mechanisms of Anti-inflammatory Action
Inhibition of Inflammatory Enzymes: 2-Chlorochalcones can inhibit the activity of key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[18][19]
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16] Some chalcones have been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[7][22] Some chalcones have been found to directly inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB.[23]
Signaling Pathway
NF-κB Signaling Pathway: By inhibiting the IKK complex, 2-chlorochalcones can prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.[16][24]
Experimental Protocols
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[25][26]
-
Reagent Preparation: Prepare assay buffer, purified COX-2 enzyme, arachidonic acid (substrate), a fluorometric probe, and solutions of this compound and a positive control (e.g., Celecoxib).
-
Assay Protocol: In a 96-well plate, add the reaction mixture (buffer, heme, probe), followed by the test compound or control. Add the COX-2 enzyme and incubate.
-
Reaction Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence in kinetic mode.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
5-LOX Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory effect of a compound on 5-LOX activity.[27][28]
-
Reagent Preparation: Prepare assay buffer, 5-LOX enzyme solution, linoleic acid or arachidonic acid (substrate), and solutions of this compound and a positive control.
-
Assay Procedure: In a cuvette or 96-well plate, pre-incubate the enzyme with the test compound or vehicle control.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate. Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy derivative.
-
Data Analysis: Calculate the rate of reaction and the percent inhibition to determine the IC50 value.
Antimicrobial Activity
Chlorinated chalcones have shown promising activity against a range of pathogenic bacteria.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | Assay | Value (µg/mL) | Reference |
| Chalcone 3 | Staphylococcus aureus | MIC | 125 | [29] |
| Chalcone 3 | Bacillus subtilis | MIC | 62.5 | [29] |
| Chalcone 3 | Escherichia coli | MIC | 250 | [29] |
| Chalcone 3 | Pseudomonas aeruginosa | MIC | 125 | [29] |
Note: MIC is the Minimum Inhibitory Concentration.
Experimental Protocol
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][14]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Prepare serial dilutions of the this compound compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity
Chalcones are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.
Quantitative Data: Antioxidant Activity
| Compound | Assay | Activity | Value | Reference |
| JVF3 (Chalcone) | DPPH | IC50 | 61.4 µM | [6] |
| JVC3 (Chalcone) | ABTS | IC50 | 53.76 µM | [6] |
| JVC4 (Chalcone) | ABTS | IC50 | 50.34 µM | [6] |
Note: DPPH is 2,2-diphenyl-1-picrylhydrazyl. ABTS is 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6][30]
-
Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Assay Procedure: Add various concentrations of the this compound to the DPPH solution.
-
Measurement: After a set incubation period, measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.[6][30]
-
Radical Generation: Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Assay Procedure: Add different concentrations of the this compound to the ABTS radical cation solution.
-
Measurement: Measure the decrease in absorbance at a specific wavelength (around 734 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Other Potential Therapeutic Targets
Cholinesterase Inhibition
Certain chlorochalcone (B8783882) derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[14][31] This suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Enzyme | Activity | Value | Reference |
| Benzylaminochalcone (A3, 4-chlorophenyl) | AChE | IC50 | 23 µM | [14] |
| Aminoalkylated naphthalene-based chalcones | AChE | IC50 | 0.11-5.34 nM | [11] |
| Chalcone derivative (C1) | AChE | IC50 | 22 ± 2.8 μM | [6] |
Experimental Protocol
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.[11][14]
-
Reagents: Prepare a buffer solution, AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).
-
Assay Procedure: In a 96-well plate, pre-incubate the enzyme with various concentrations of the this compound derivative.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measurement: Measure the increase in absorbance over time at a wavelength of around 412 nm.
-
Data Analysis: Calculate the rate of reaction and the percent inhibition to determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition
Some 2'-hydroxy chalcone derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[31]
Quantitative Data: HDAC Inhibition
| Compound | Cell Line | Assay | Activity | Value | Reference |
| C1 (2'-hydroxy chalcone) | HCT116 | Whole cell HDAC | IC50 | 105 ± 10 µM | [31] |
| C5 (2'-hydroxy chalcone) | HCT116 | Whole cell HDAC | IC50 | 160.4 ± 15.5 µM | [31] |
Experimental Protocol
Whole-Cell HDAC Inhibition Assay
This assay measures the HDAC inhibitory activity of a compound in a cellular context.[15][31][32]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of the this compound derivative.
-
Substrate Addition: Add a fluorogenic HDAC substrate to the cells and incubate.
-
Reaction Termination and Measurement: Stop the reaction and measure the fluorescence, which is proportional to the HDAC activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow for Drug Discovery
The process of discovering and developing a new anticancer drug from a class of compounds like 2-chlorochalcones typically follows a structured workflow.[1][12][17][33]
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their ability to target multiple key pathways involved in cancer, inflammation, and microbial infections underscores their potential for a wide range of clinical applications. The data and protocols presented in this guide offer a solid foundation for further research into the specific molecular targets and mechanisms of action of 2-chlorochalcones. Future studies focusing on lead optimization, in vivo efficacy, and safety profiling will be crucial in translating the therapeutic potential of these compounds into clinical reality.
References
- 1. Application of computational methods for anticancer drug discovery, design, and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 13. scbt.com [scbt.com]
- 14. Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Continuous Flow Synthesis of Anticancer Drugs | MDPI [mdpi.com]
- 18. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Licochalcone A potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. assaygenie.com [assaygenie.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Drug Discovery, Delivery & Experimental Therapeutics | The University of Kansas Cancer Center [kucancercenter.org]
- 33. Enhancing Drug Discovery and Development - NCI [cancer.gov]
2-Chlorochalcone Derivatives as Potent Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-chlorochalcone derivatives as a promising class of enzyme inhibitors. Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] The introduction of a chlorine atom at the 2-position of one of the aromatic rings has been shown to significantly influence their biological activity, leading to potent inhibition of various key enzymes implicated in a range of diseases. This document details their synthesis, mechanism of action, quantitative inhibitory data, and the signaling pathways they modulate.
Synthesis of this compound Derivatives
The primary method for synthesizing this compound derivatives is the Claisen-Schmidt condensation reaction.[3][4] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde.[5] In the context of 2-chlorochalcones, either the acetophenone or the benzaldehyde (B42025) reactant bears a chlorine atom at the 2-position.
General Synthesis Workflow
The synthesis typically proceeds as follows: an appropriately substituted acetophenone and a 2-chlorobenzaldehyde (B119727) (or 2-chloroacetophenone (B165298) and a substituted benzaldehyde) are dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A base, commonly potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is then added to catalyze the condensation.[3][6] The reaction mixture is typically stirred at room temperature or cooled in an ice bath.[3] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is usually precipitated by acidification or addition of water and then purified by recrystallization.
Enzyme Inhibition and Quantitative Data
This compound derivatives have demonstrated inhibitory activity against a wide range of enzymes. Their mechanism of action often involves the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, interacting with nucleophilic residues like cysteine in the enzyme's active site.[1]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.[2] Several this compound derivatives have been investigated as potent cholinesterase inhibitors.
| Compound ID/Description | Target Enzyme | IC50 (µM) | Reference |
| 2'-aminochalcone derivative (unspecified chloro-position) | AChE | 0.08 | [7][8] |
| para-substituted chlorochalcone (B8783882) derivative | AChE | 0.17 | [8] |
| Benzylaminochalcone derivatives | AChE | - | [3] |
| Chalcone (B49325) Derivative 1 (cis-isomer) | AChE | 9.3 | [2] |
| Chalcone Derivative 2 (cis-isomer) | BChE | 68.7 | [2] |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the synthesis of prostaglandins, which mediate inflammation and pain.[2] Chalcones are known to inhibit these enzymes, contributing to their anti-inflammatory properties.[6][9] Specifically, some chalcones inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[10]
| Compound ID/Description | Target Enzyme | IC50 (µM) | Reference |
| Chalcone Derivative 3c (cis-isomer) | COX-1 | 14.65 | [2] |
| General Chalcone Derivatives (cis-isomers) | COX-2 | 0.52 - 22.25 | [2] |
Other Enzyme Inhibition
This compound derivatives and related chalcones have also been shown to inhibit other enzymes, highlighting their potential in treating a variety of conditions.
| Compound ID/Description | Target Enzyme | IC50 | Reference |
| Halogenated coumarin–chalcone (CC1) | MAO-B | 0.69 µM | [11] |
| Chalcone-thioether (TM8) | MAO-B | 0.010 µM | [11] |
| 2,4,2',4'-tetrahydroxychalcone | Tyrosinase | 0.02 µM | [11] |
| (E)-1-(naphthalene-2-yl)-3-phenylprop-2-en-1-ones | α-Amylase | 1.25 ± 1.05 to 2.40 ± 0.09 µM | [11] |
| Sulfonamide-based chalcone 5 | Neutrophil Elastase | 63.36 ± 0.84 µg/mL | [12] |
| Sulfonamide-based chalcone 7 | Neutrophil Elastase | 25.61 ± 0.58 µg/mL | [12] |
| Sulfonamide-based chalcone 8 | Neutrophil Elastase | 25.73 ± 0.39 µg/mL | [12] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used spectrophotometric assay determines AChE activity.
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh). The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.[2]
Procedure:
-
Prepare solutions of the this compound derivatives at various concentrations.
-
In a 96-well plate, add a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0), DTNB, and the test compound solution.[2]
-
Initiate the reaction by adding the AChE enzyme and incubate.
-
Add the substrate, ATCh, to start the enzymatic reaction.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor, and the IC50 value is determined.
Modulation of Signaling Pathways
Chalcone derivatives exert their cellular effects by modulating various signaling pathways. Their anti-inflammatory and anticancer activities are often attributed to their ability to interfere with these complex networks.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[6] Chalcones have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes like iNOS and COX-2.[6][10] This inhibition is a key mechanism behind the anti-inflammatory effects of this compound derivatives.
Other Signaling Pathways
In addition to the NF-κB pathway, chalcone derivatives have been reported to modulate other critical cellular pathways, including:
-
Wnt/β-catenin signaling: Some chalcones inhibit this pathway by preventing the nuclear localization of β-catenin, which is relevant in certain cancers.[12]
-
AKT/GSK3β/β-catenin pathway: Inhibition of this pathway by chalcones can induce apoptosis in cancer cells.[10]
-
ERK/RSK2 signaling: Targeting this pathway can lead to antiproliferative and pro-apoptotic effects in cancer.[10]
Conclusion
This compound derivatives represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their straightforward synthesis, coupled with their ability to interact with a variety of enzymatic targets and modulate key signaling pathways, makes them attractive scaffolds for drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to further explore and harness the pharmacological properties of these promising compounds. Further research is warranted to optimize their selectivity, potency, and pharmacokinetic profiles for clinical applications.
References
- 1. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors [mdpi.com]
- 9. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Chlorochalcone via Claisen-Schmidt Condensation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are a significant class of flavonoids found widely in the plant kingdom.[1][2] They serve as precursors for the biosynthesis of other flavonoids and isoflavonoids.[1][3] The α,β-unsaturated carbonyl system is a key pharmacophore responsible for the broad spectrum of biological activities attributed to chalcone (B49325) derivatives, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][4][5][6] The introduction of a chlorine atom into the chalcone structure can significantly modulate and enhance its biological activity, making chlorochalcones promising candidates for drug discovery and development.[6][7]
The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][8] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure.[2][9] This document provides detailed protocols for the synthesis of 2-chlorochalcone using this method, data on typical reaction conditions, and an overview of its potential biological mechanism of action.
General Reaction Scheme
The synthesis of this compound is achieved by the base-catalyzed reaction between acetophenone (B1666503) and 2-chlorobenzaldehyde (B119727).
Caption: General reaction for this compound synthesis.
Experimental Protocols
Two primary methods for the Claisen-Schmidt condensation are presented: a conventional solvent-based method and a solvent-free (green chemistry) approach.
Protocol 1: Conventional Synthesis in Ethanol (B145695)
This method uses ethanol as a solvent and a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as a catalyst.[10]
Materials and Reagents:
-
Acetophenone
-
2-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heated reactions)
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of acetophenone and 2-chlorobenzaldehyde in 95% ethanol.[9][10]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of NaOH or KOH in ethanol. A strong base is typically used to deprotonate the ketone and facilitate the condensation.[10]
-
Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from several hours to over 24 hours.[8][10] The progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Product Isolation (Work-up): Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and cold distilled water.[10]
-
Neutralization: Slowly acidify the mixture with dilute HCl while stirring until the solution is neutral (pH ~7). This step protonates the chalcone product, causing it to precipitate out of the solution.[10]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crude product with cold water to remove any remaining base, salts, or other water-soluble impurities.[10]
-
Drying: Allow the product to air dry completely.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to remove trace impurities.[4][11]
-
Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, TLC, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][11]
Protocol 2: Solvent-Free Synthesis (Grinding Method)
This environmentally friendly method minimizes waste by eliminating the need for a reaction solvent.[11]
Materials and Reagents:
-
Acetophenone
-
2-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH), solid
-
Distilled Water
-
Ethanol (95% for recrystallization)
-
Mortar and pestle
-
Spatula
-
Buchner funnel and filter paper
Procedure:
-
Grinding: In a mortar, combine one equivalent of solid NaOH with one equivalent of acetophenone and the 2-chlorobenzaldehyde derivative.[4][11]
-
Reaction: Grind the mixture vigorously with a pestle for approximately 10-15 minutes. The mixture will typically turn into a paste and then solidify.[11]
-
Isolation: After grinding is complete, add cold water to the mortar and break up the solid.
-
Filtration and Washing: Isolate the chalcone product by suction filtration and wash thoroughly with water to remove NaOH and any unreacted starting materials.[4][11]
-
Drying: Allow the crude product to air dry. Often, the crude chalcone obtained by this method has sufficient purity for characterization.[11]
-
Purification (Optional): For higher purity, recrystallize the product from 95% ethanol.[11]
-
Characterization: Analyze the final product using standard techniques (MP, TLC, IR, NMR) to confirm its identity and purity.[11]
Quantitative Data Summary
The yield of chalcone synthesis can vary significantly based on the specific substrates and reaction conditions employed. The following table summarizes representative data for chloro-substituted chalcones synthesized via Claisen-Schmidt condensation.
| Product Name | Reactants | Method | Catalyst | Time | Temp. | Yield (%) | Reference |
| 4-Chloro Chalcone | 4-Chlorobenzaldehyde + Acetophenone | Aldol (B89426) Condensation (with solvent) | NaOH | - | - | 58.5% | [4] |
| 4-Chloro Chalcone | 4-Chlorobenzaldehyde + Acetophenone | Solvent-Free Aldol Condensation | NaOH | 10 min | RT | 71.5% | [4] |
| 2'-hydroxy-5'-chloro-4-methoxychalcone | 5-chloro-2-hydroxyacetophenone + 4-methoxybenzaldehyde | Alkaline Condensation (with solvent) | - | 72 hrs | RT | 60.06% | [12][13] |
Visualized Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for this compound synthesis.
Claisen-Schmidt Condensation Mechanism
The reaction proceeds via a three-step mechanism: enolate formation, aldol addition, and dehydration.
Caption: Simplified mechanism of Claisen-Schmidt condensation.
Proposed Biological Action of Chlorochalcones
Chlorochalcones have demonstrated promising anticancer activity.[6] Their mechanism of action is believed to involve the induction of oxidative stress and mitochondrial dysfunction, leading selectively to cancer cell apoptosis.
Caption: Proposed mechanism of anticancer activity for chlorochalcones.[6]
References
- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jetir.org [jetir.org]
- 5. scispace.com [scispace.com]
- 6. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Purity 2-Chlorochalcone via Optimized Recrystallization
Introduction
2-Chlorochalcone, a derivative of the chalcone (B49325) family, is a key intermediate in the synthesis of various heterocyclic compounds with significant pharmacological potential. Chalcones, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings, are precursors to flavonoids and isoflavonoids.[1] The purity of this compound is paramount for its effective use in research and drug development. Following synthesis, the crude product often contains unreacted starting materials and byproducts, necessitating a robust purification strategy.
Recrystallization is a highly effective and widely used technique for the purification of solid organic compounds like chalcones.[1][2] The method is based on the principle of differential solubility: the impure compound is dissolved in a suitable hot solvent to form a saturated solution, which upon cooling, allows the desired compound to crystallize in a purified form, while impurities remain in the mother liquor.[1] This document provides a detailed, step-by-step protocol for the purification of this compound by single-solvent and two-solvent recrystallization methods.
Experimental Protocols
The selection of an appropriate solvent is the most critical step for a successful recrystallization. Ethanol (B145695) is a commonly used and effective solvent for a wide range of chalcones.[1][3][4] A key consideration for this compound is its low melting point (49-52°C), which requires careful temperature control during the dissolution step to prevent the compound from melting and "oiling out" instead of crystallizing.[5][6]
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol utilizes 95% ethanol, a widely effective solvent for chalcone purification.[1][2]
Materials and Equipment:
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Water bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass rod
-
Watch glass
-
Desiccator or vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol, approximately 5 mL per gram of crude product, and a boiling chip.[6]
-
Gently heat the mixture in a water bath on a hot plate to a temperature of approximately 45-50°C.[6] Crucially, do not exceed the melting point of this compound (49-52°C) to avoid oiling out. [5]
-
Stir or swirl the flask continuously. If the solid has not fully dissolved, add small portions of warm ethanol until a clear, saturated solution is obtained. Avoid using an excessive amount of solvent to ensure a good recovery yield.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-warm a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, warm flask to remove the impurities.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
If crystallization does not occur spontaneously, induce it by scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a tiny seed crystal of pure this compound.[1][6]
-
Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath or a refrigerator at 4°C for at least 30 minutes to maximize the crystal yield.[6]
-
-
Isolation of Crystals:
-
Drying:
-
Allow the crystals to air-dry on the funnel by drawing air through them for several minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a low temperature (e.g., <40°C).
-
Protocol 2: Two-Solvent Recrystallization (Ethanol-Water)
This method is useful if the chalcone is too soluble in a single solvent even at low temperatures. It employs a "good" solvent (ethanol), in which the compound is soluble, and a "poor" or "anti-solvent" (water), in which it is insoluble.[1][7]
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the absolute minimum amount of hot ethanol (~45-50°C), following step 1 of Protocol 1.[4]
-
Inducing Saturation: While keeping the ethanol solution hot, add warm water dropwise while swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[4][7]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.[4]
-
Crystallization, Isolation, and Drying: Follow steps 3 through 5 from Protocol 1. For washing the crystals (step 4), use an ice-cold mixture of ethanol and water with the same approximate ratio that was used to achieve crystallization.[7]
Data Presentation
The following table summarizes key quantitative parameters for the recrystallization of this compound.
| Parameter | Value/Range | Solvent System | Rationale/Reference |
| Initial Solvent Volume | ~5 mL / g crude | Ethanol | Provides a good starting point for creating a saturated solution.[6] |
| Dissolution Temperature | 45 - 50 °C | Both | Must be kept below the compound's melting point (49-52°C) to prevent oiling out.[5][6] |
| Crystallization Temperature | Room Temp, then 0 - 4 °C | Both | Slow cooling followed by chilling maximizes crystal formation and purity.[1][6] |
| Chilling Time | ≥ 30 minutes | Both | Ensures maximum precipitation of the dissolved solid from the solution.[6] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. ocw.mit.edu [ocw.mit.edu]
Application Notes: 2-Chlorochalcone Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. 2-Chlorochalcone, a synthetic derivative, has garnered significant interest within the scientific community for its potential cytotoxic and pro-apoptotic effects on various cancer cell lines. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted, sensitive, and reliable colorimetric method for measuring cell viability.[1][2][3][4] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of cytotoxicity.[4][5]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the MTT assay to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials
-
This compound
-
Human cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line)[6]
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1]
Experimental Workflow
The following diagram illustrates the overall workflow of the this compound cytotoxicity assay using MTT.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include control wells containing cells with medium only (untreated control) and blank wells with medium only (no cells).[1]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]
-
After the 24-hour incubation for cell adhesion, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells in triplicate.
-
Add 100 µL of complete culture medium containing the same concentration of DMSO as the treatment wells to the untreated control wells.
-
Incubate the plate for another 24 to 72 hours, depending on the experimental design.[6]
-
-
MTT Assay:
-
Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[2][6] During this time, viable cells will reduce the MTT to formazan, forming purple crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[1]
-
-
Data Acquisition:
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.[1]
-
Calculate Percentage of Cell Viability: The percentage of cell viability is calculated using the following formula:[4]
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100%
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the percentage of cell viability against the log of the compound concentration.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Cytotoxic Effect of this compound on MDA-MB-231 Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.18 ± 0.06 | 94.4 ± 4.8 |
| 5 | 0.95 ± 0.05 | 76.0 ± 4.0 |
| 10 | 0.68 ± 0.04 | 54.4 ± 3.2 |
| 25 | 0.35 ± 0.03 | 28.0 ± 2.4 |
| 50 | 0.15 ± 0.02 | 12.0 ± 1.6 |
| 100 | 0.08 ± 0.01 | 6.4 ± 0.8 |
Table 2: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) |
| MDA-MB-231 (Breast) | 12.5 | 48 |
| K562 (Leukemia) | 8.2 | 48 |
| SK-N-MC (Neuroblastoma) | 15.8 | 48 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only.
Potential Signaling Pathway
Chalcone derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis. This compound may exert its cytotoxic effects by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
This diagram illustrates a potential mechanism where this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.[7][8]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial Minimum Inhibitory Concentration (MIC) of 2-Chlorochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Their versatile chemical scaffold allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of halogen substituents, such as chlorine, onto the chalcone (B49325) framework has been shown to modulate its biological activity, often enhancing its antimicrobial potency.[2][3] 2-Chlorochalcone, a derivative with a chlorine atom at the 2-position of one of the aromatic rings, has garnered interest for its potential as an antimicrobial agent.
This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The MIC is a critical parameter in the evaluation of new antimicrobial agents, representing the lowest concentration of a substance that prevents visible growth of a microorganism.[3] The protocols outlined herein are based on established methodologies, primarily the broth microdilution method, in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Activity of Chlorinated Chalcones
The position of the chlorine atom on the chalcone structure significantly influences its antimicrobial efficacy. Studies have demonstrated that various chlorinated chalcones exhibit inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While specific data for this compound is limited in the reviewed literature, the data for structurally related chlorinated chalcones provide valuable insights into its expected antimicrobial spectrum.
Data Presentation: MIC of Chlorinated Chalcones against Various Microorganisms
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various chlorinated chalcone derivatives against a panel of clinically relevant microorganisms. It is important to note that these values are for compounds structurally related to this compound and should be considered as a reference for guiding the experimental design for this compound testing.
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
| 4-chloro-2′-hydroxychalcone | Escherichia coli 10536 | Significantly Inhibited | [3][4] |
| 5′-chloro-2′-hydroxychalcone | Escherichia coli 10536 | Significantly Inhibited | [3][4] |
| 4-chloro-2′-hydroxychalcone | Staphylococcus aureus DSM 799 | Significantly Inhibited | [3][4] |
| 5′-chloro-2′-hydroxychalcone | Staphylococcus aureus DSM 799 | Significantly Inhibited | [3][4] |
| 4-chloro-2′-hydroxychalcone | Pseudomonas aeruginosa DSM 939 | Resistant | [3][4] |
| 5′-chloro-2′-hydroxychalcone | Pseudomonas aeruginosa DSM 939 | Resistant | [3][4] |
| 4-chloro-2′-hydroxychalcone | Candida albicans DSM 1386 | Significantly Inhibited | [3][4] |
| 5′-chloro-2′-hydroxychalcone | Candida albicans DSM 1386 | Significantly Inhibited | [3][4] |
| A pyrazine-based chlorinated chalcone (CH-0w) | Staphylococcus aureus (various strains) | 31.25 - 125 µM | [5] |
| A pyrazine-based chlorinated chalcone (CH-0w) | Enterococcus faecalis | 62.5 µM | [5] |
| A pyrazine-based chlorinated chalcone (CH-0w) | Enterococcus faecium | 62.5 µM | [5] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized, widely accepted, and scalable technique for antimicrobial susceptibility testing.
Protocol: Broth Microdilution Assay for MIC Determination
1. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Multichannel pipette (optional)
-
Incubator
-
Resazurin (B115843) sodium salt (optional, for viability indication)
2. Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to a working stock concentration that is typically 2 to 10 times the highest concentration to be tested.
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 600 nm corresponding to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Broth Microdilution Procedure
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The final column should contain only broth and the microbial inoculum to serve as a positive control for growth. Another well should contain only broth to serve as a negative control (sterility control).
-
Inoculate each well (except the negative control) with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
-
Seal the plate with a sterile lid or adhesive seal and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
5. Determination of MIC
-
After incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Optionally, 20 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells, and the MIC is the lowest concentration where the blue color is retained.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways Affected by this compound
The antimicrobial mechanism of chalcones is often multifactorial and can involve the disruption of several key cellular processes. While the precise signaling pathways affected by this compound require further specific investigation, based on the known mechanisms of the chalcone class of compounds, a putative model of action can be proposed. Chalcones have been reported to interfere with bacterial cell division by inhibiting the FtsZ protein, a crucial component of the Z-ring, and to disrupt DNA replication by targeting DNA gyrase.[1] Additionally, some chalcones can cause bacterial membrane damage.[6]
Caption: Putative antimicrobial mechanisms of this compound.
Conclusion
The determination of the Minimum Inhibitory Concentration is a fundamental step in the preclinical evaluation of novel antimicrobial candidates like this compound. The provided protocol for the broth microdilution assay offers a standardized and reliable method for obtaining this crucial data. While the precise MIC values and the specific molecular targets of this compound require dedicated experimental investigation, the information on related chlorinated chalcones suggests a promising antimicrobial potential. Further research should focus on elucidating the specific interactions of this compound with bacterial signaling pathways to better understand its mechanism of action and to guide future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. jpionline.org [jpionline.org]
- 3. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction by 2-Chlorochalcone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorochalcone, a derivative of the chalcone (B49325) family, has emerged as a compound of interest in cancer research due to its pro-apoptotic activities in various cancer cell lines. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The introduction of a chlorine atom to the chalcone scaffold can significantly modulate its bioactivity. These application notes provide a comprehensive overview of the methodologies to assess the apoptosis-inducing potential of this compound in cancer cells. The protocols detailed herein are based on established techniques for studying programmed cell death, and the accompanying data summarizes the quantitative findings from relevant studies.
Mechanism of Action: An Overview
This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction. Key events in this pathway include the depolarization of the mitochondrial membrane, the release of pro-apoptotic factors from the mitochondria, and the subsequent activation of the caspase cascade. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the mitochondrial response to apoptotic stimuli. Treatment with this compound has been shown to alter the balance of these proteins, favoring a pro-apoptotic state.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxic and apoptotic effects of this compound and related compounds on various cancer cell lines.
Table 1: Cytotoxicity of Chlorochalcones in Human Cancer and Endothelial Cell Lines
| Compound | Cell Line | IC50 (µM) after 72h |
| 2-chloro-2'-hydroxychalcone | MCF-7 (Breast Cancer) | Not explicitly provided, but antiproliferative effects observed. |
| 2-chloro-2'-hydroxychalcone | MDA-MB-231 (Breast Cancer) | Not explicitly provided, but antiproliferative effects observed. |
| 2-chloro-2'-hydroxychalcone | HMEC-1 (Endothelial Cells) | 16.8 ± 0.4[1] |
| 2,2',4'-trihydroxychalcone* | A549 (Lung Cancer) | 33.46 ± 4.11 (48h)[1][2] |
*Note: Data for a structurally similar hydroxychalcone (B7798386) is provided as a reference for A549 cells.
Table 2: Apoptosis Induction by 2-chloro-2'-hydroxychalcone in Breast Cancer Cells [1]
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) |
| MCF-7 | 20 | 24 | ~15 |
| 20 | 48 | ~25 | |
| 40 | 24 | ~20 | |
| 40 | 48 | ~35 | |
| MDA-MB-231 | 20 | 24 | ~18 |
| 20 | 48 | ~28 | |
| 40 | 24 | ~25 | |
| 40 | 48 | ~40 |
Mandatory Visualizations
Figure 1: General experimental workflow for assessing apoptosis induction by this compound.
Figure 2: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in their recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug treatment.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells by trypsinization and collect any floating cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3][4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3][4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][4]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed 1 x 10^4 cells per well in a white-walled 96-well plate and treat with this compound as described above.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
JC-1 Dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Black clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Protocol using JC-1:
-
Seed cells in a black clear-bottom 96-well plate and treat with this compound.
-
At the end of the treatment, add JC-1 staining solution (final concentration 5-10 µg/mL) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add fresh medium to each well.
-
Analyze the fluorescence using a fluorescence microscope or a plate reader. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
After treatment, lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The protocols and data presented provide a robust framework for investigating the pro-apoptotic effects of this compound in cancer cells. By employing these assays, researchers can elucidate the molecular mechanisms underlying its anticancer activity, which is crucial for its further development as a potential therapeutic agent. The induction of apoptosis via the mitochondrial pathway, coupled with the generation of ROS, appears to be a key mechanism of action for this class of compounds. Further studies are warranted to explore the full potential of this compound in oncology.
References
In Vivo Efficacy of 2-Chlorochalcone Derivatives: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of 2-chlorochalcone derivatives in animal models, focusing on their potential as anticancer, anti-inflammatory, and neuroprotective agents. The following sections detail experimental protocols, quantitative data from representative studies, and the underlying signaling pathways, offering a practical guide for researchers investigating this promising class of compounds.
I. Anticancer Efficacy
This compound derivatives have demonstrated notable anticancer activity in preclinical models. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory pathways that contribute to tumor progression.
Quantitative Data Summary: Anticancer Efficacy
| Animal Model | Cancer Type | This compound Derivative | Dosage & Administration | Key Findings | Reference |
| Wistar Rats | Colon Adenocarcinoma | 2'-hydroxy-3,4,5-trimethoxychalcone | 100 mg/kg, p.o. | Significant reduction in aberrant crypt foci and adenocarcinoma count; Significant (p<0.05) reduction in TNF-α levels. | Pande et al. |
| Nude Mice | Esophageal Squamous Cell Carcinoma Xenograft | 2,4,6-trimethoxy-4'-nitrochalcone | 50 mg/kg and 100 mg/kg | Reduced tumor burden at both dosages without affecting body weight. | Tian et al. |
| Nude Mice | Breast Cancer Xenograft | 2'-Hydroxychalcone (B22705) | Not Specified | Suppressed tumor growth and metastasis. | Liu et al. |
Note: Data for closely related hydroxy- and nitro-substituted chalcones are included due to the limited availability of specific this compound in vivo data. These results provide a strong rationale for evaluating this compound derivatives in similar models.
Experimental Protocol: Chemically-Induced Colon Carcinogenesis in Rats
This protocol is adapted from a study on 2'-hydroxychalcone derivatives, which provides a robust model for evaluating the anticancer efficacy of this compound derivatives against colon cancer.
1. Animal Model:
-
Species: Male Wistar rats
-
Initial Body Weight: 150-180 g
-
Acclimatization: Acclimatize animals for at least one week before the experiment in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Induction of Colon Cancer:
-
Inducing Agent: 1,2-dimethylhydrazine (B38074) (DMH)
-
Dosage: 30 mg/kg body weight
-
Administration: Intraperitoneal (i.p.) injection once a week for 20 weeks.
-
Confirmation: Sacrifice a subset of animals after 20 weeks to confirm the incidence of aberrant crypt foci (ACFs) and adenocarcinoma.
3. Treatment Protocol:
-
Grouping (n=6 per group):
-
Group I: Normal Control (Vehicle only)
-
Group II: DMH Control (Vehicle only)
-
Group III: DMH + this compound derivative (e.g., 50 mg/kg, p.o.)
-
Group IV: DMH + this compound derivative (e.g., 100 mg/kg, p.o.)
-
Group V: DMH + 5-Fluorouracil (5-FU) as positive control (e.g., 20 mg/kg, i.p.)
-
-
Vehicle: 0.25% sodium carboxymethyl cellulose (B213188) (CMC) in saline.
-
Treatment Duration: Start after the 20-week induction period and continue for a specified duration (e.g., 4-8 weeks).
4. Efficacy Assessment:
-
Primary Endpoints:
-
Count of aberrant crypt foci (ACFs) in the colon.
-
Incidence and number of adenocarcinomas.
-
-
Secondary Endpoints:
-
Measurement of inflammatory markers in colon tissue homogenates (e.g., TNF-α).
-
Histopathological analysis of the colon.
-
Monitoring of body weight and clinical signs of toxicity.
-
Signaling Pathway: Anticancer Mechanism of Chalcones
Chalcone (B49325) derivatives, including those with chloro-substitutions, often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A primary target is the NF-κB pathway, which is constitutively active in many cancers and promotes inflammation and cell survival.
II. Anti-inflammatory Efficacy
The anti-inflammatory properties of chlorochalcone derivatives are well-documented, with studies demonstrating their ability to reduce edema and modulate inflammatory mediators.
Quantitative Data Summary: Anti-inflammatory Efficacy
| Animal Model | Inflammation Model | This compound Derivative | Dosage & Administration | Key Findings | Reference |
| Mice | Zymosan-stimulated air-pouch | 1-(2,4-dichlorophenyl)-3-(3-(6,7-dimethoxy-2-chloroquinolinyl))-2-propen-1-one | 10–30 mg/kg, p.o. | Dose-dependent reduction of cell migration, NO, and PGE2 levels in exudates. | Martins et al. |
| Mice | Polymyxin B-induced hind-paw edema | 2',5'-dihydroxy-4-chlorochalcone | Not Specified | Remarkable inhibitory effects on hind-paw edema. | Ko et al. |
| Rats | Formalin-induced paw edema | Novel chalcone derivatives | 10-80 mg/kg | Significant dose-dependent anti-inflammatory activity. | Asadollahi et al. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for screening acute anti-inflammatory activity of novel compounds.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats
-
Body Weight: 150-200 g
-
Acclimatization: At least one week in a controlled environment.
2. Materials:
-
This compound derivative (test substance)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Celecoxib (positive control)
-
Vehicle (e.g., 0.5% CMC in saline)
-
Plethysmometer
3. Treatment Protocol:
-
Fasting: Fast animals overnight with free access to water.
-
Grouping (n=6 per group):
-
Group I (Control): Vehicle only
-
Group II (Positive Control): Indomethacin (10 mg/kg, i.p.) or Celecoxib
-
Group III-V (Test Groups): Test substance at different doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.)
-
-
Administration: Administer the vehicle, positive control, or test substance 1 hour before carrageenan injection.
4. Induction and Measurement of Edema:
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow: Anti-inflammatory Screening
III. Neuroprotective Efficacy
Chalcone derivatives are emerging as potential therapeutic agents for neurodegenerative diseases due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.
Quantitative Data Summary: Neuroprotective Efficacy
| Animal Model | Neurotoxicity Model | This compound Derivative | Dosage & Administration | Key Findings | Reference |
| Mice | Aβ(1-42)-peptide injected | "Chana 30" (a chalcone derivative) | Not Specified | Reduced learning and memory deficits. | Kim et al. |
| Zebrafish | Aluminum chloride-induced | Licochalcone A | Not Specified | Reduced ROS production and inflammatory cytokines. | Wang et al. |
| Mice | Experimentally induced cerebral malaria | Chalcone derivatives | 10 mg/kg and 20 mg/kg | Significant (p < 0.001) decrease in percentage parasitemia; mild anxiolytic activity. | Sinha et al. |
Note: The data presented is for related chalcone derivatives, highlighting the potential of 2-chlorochalcones for neuroprotection.
Experimental Protocol: Aβ-Induced Neurotoxicity in Mice
This model is relevant for studying neuroprotection in the context of Alzheimer's disease.
1. Animal Model:
-
Species: Male ICR mice
-
Body Weight: 25-30 g
-
Acclimatization: At least one week in a controlled environment.
2. Aβ(1-42) Peptide Preparation and Injection:
-
Preparation: Incubate Aβ(1-42) peptide to allow for aggregation.
-
Surgery: Anesthetize mice and intracerebroventricularly (i.c.v.) inject the aggregated Aβ(1-42) peptide.
3. Treatment Protocol:
-
Grouping:
-
Sham-operated control
-
Aβ(1-42)-injected control
-
Aβ(1-42) + this compound derivative
-
-
Administration: Administer the this compound derivative (e.g., via oral gavage) daily for a specified period (e.g., 2 weeks) starting after the Aβ(1-42) injection.
4. Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate learning and memory.
5. Biochemical and Histological Analysis:
-
Brain Tissue Homogenates: Measure markers of oxidative stress (e.g., ROS, lipid peroxidation) and inflammation (e.g., cytokines).
-
Immunohistochemistry: Stain for markers of neuronal damage and amyloid plaque deposition.
Signaling Pathway: Neuroprotection via Antioxidant and Anti-inflammatory Mechanisms
The neuroprotective effects of chalcones are often attributed to their ability to mitigate oxidative stress and inflammation, key drivers of neurodegeneration.
Application Notes and Protocols: Molecular Docking of 2-Chlorochalcone with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting molecular docking studies of 2-chlorochalcone with key protein targets implicated in cancer and inflammation. The provided methodologies and data serve as a guide for in silico screening and lead optimization efforts.
Introduction
Chalcones, a class of open-chain flavonoids, are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] this compound, a derivative of chalcone (B49325), has garnered interest for its potential therapeutic properties. Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing insights into the molecular basis of their interaction.[3][4] This information is invaluable for structure-based drug design and for predicting the potential efficacy of compounds like this compound against specific protein targets.
Potential Protein Targets
Based on the known biological activities of chalcones, the following protein targets are of significant interest for molecular docking studies with this compound:
-
Anticancer Targets:
-
Anti-inflammatory Targets:
Quantitative Data Summary
The following table summarizes reported binding affinities of various chalcone derivatives with relevant anticancer and anti-inflammatory target proteins. This data can be used as a reference for evaluating the docking results of this compound.
| Chalcone Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Chalcone Analogues (CHL2, CHL3, CHL9, CHL11, CHL15) | EGFR | -7.7, -7.5, -7.6, -7.7, -7.5 | [3] |
| (2E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one | EGFR Kinase Domain | -9.25 | [6] |
| Nitrochalcones | COX-2 | -8.2 to -9.3 | [9] |
| Quinolyl-thienyl chalcone | COX-2 | Not specified, but showed good interaction | [13] |
| Benzamide-chalcone derivatives | EGFR | Moderately active | [14] |
| Benzamide-chalcone derivatives | CDK2 | Good inhibitory activity | [14] |
| Chlorothiophene-based chalcones | MDM2 | Not specified, but docked | [8] |
| Chlorothiophene-based chalcones | Bcl-2 | Not specified, but docked | [8] |
| Chalcone derivatives | 5-LOX | Good binding interactions | [10] |
Experimental Protocol: Molecular Docking of this compound
This protocol outlines the steps for performing a molecular docking study using widely accepted software like AutoDock Vina.
Software and Resource Requirements
-
Molecular Visualization and Editing Software: UCSF Chimera, PyMOL, or Discovery Studio.
-
Docking Software: AutoDock Tools and AutoDock Vina.
-
Ligand Structure: 2D or 3D structure of this compound (e.g., from PubChem CID: 5377022).[15]
-
Protein Structure: 3D crystal structure of the target protein from the Protein Data Bank (PDB).
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format.
-
Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to minimize the energy of the ligand structure. This can be done using software like Avogadro or UCSF Chimera.
-
File Format Conversion: Convert the minimized ligand structure to the PDBQT format required by AutoDock Vina. This step involves adding Gasteiger charges and defining rotatable bonds. This can be performed using AutoDock Tools.
Protein Preparation
-
Download Protein Structure: Obtain the X-ray crystal structure of the target protein from the PDB database (e.g., EGFR PDB ID: 1M17, COX-2 PDB ID: 3LN1).[5][16]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format. These steps are typically performed using AutoDock Tools.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.
-
Set Grid Parameters: Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified. For a blind docking, the grid box should cover the entire protein surface. The grid parameters are set using AutoDock Tools.[4]
Molecular Docking
-
Run AutoDock Vina: Use the command-line interface to run AutoDock Vina. The command will typically include the paths to the prepared ligand (PDBQT), protein (PDBQT), and the grid configuration file, as well as the desired output file name.
-
Exhaustiveness: Set the exhaustiveness of the search, which determines the computational effort. A higher exhaustiveness value increases the probability of finding the best binding mode but also increases the computation time.[4]
Analysis of Results
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity in kcal/mol. More negative values indicate stronger binding.
-
Binding Pose: Visualize the predicted binding poses of this compound within the protein's active site using molecular visualization software.
-
Intermolecular Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein. This analysis provides insights into the key residues responsible for binding.
Visualizations
Molecular Docking Workflow
References
- 1. Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 5. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Benzamide-Chalcone Derivatives as EGFR/CDK2 Inhibitor: Synthesis, In-Vitro Inhibition, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Chlorochalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and applying Quantitative Structure-Activity Relationship (QSAR) modeling to 2-chlorochalcone and its derivatives. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of flavonoids with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] QSAR modeling serves as a crucial computational tool in drug discovery, enabling the correlation of a compound's chemical structure with its biological activity to guide the design of more potent and selective therapeutic agents.[1][4] This guide will detail the methodologies for developing QSAR models for this compound, present relevant data in a structured format, and provide protocols for key biological assays.
Introduction to QSAR Modeling of Chalcones
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[4][5] For chalcones, these models have been successfully developed to predict activities such as cytotoxicity against cancer cell lines, inhibition of inflammatory mediators, and antileishmanial effects.[1][6] The development of a robust QSAR model involves several key steps: data set selection, calculation of molecular descriptors, statistical model generation, and rigorous validation.[4][7][8][9]
A study on a series of chalcone (B49325) derivatives identified key structural features for anticancer activity, revealing that bulky electron-withdrawing groups on one aromatic ring and electron-donating groups on the other are favorable for enhanced potency.[1] Another QSAR study highlighted the importance of molecular shape and polarization in determining the tumor specificity of chalcones.[10] For anti-inflammatory activity, the presence of methoxy (B1213986) or hydroxyl groups on the A-ring and halogen substitution on the B-ring have been shown to be important for the inhibition of nitric oxide production.[1]
Data for QSAR Modeling of this compound Derivatives
The foundation of any QSAR model is a high-quality dataset of compounds with experimentally determined biological activities. For the purpose of this application note, we will consider a hypothetical dataset of this compound derivatives and their cytotoxic activity (IC50) against a human cancer cell line, for instance, the MCF-7 breast cancer cell line.[11][12][13] The biological activity is typically expressed as pIC50 (-log IC50) for QSAR analysis.
Table 1: Hypothetical Dataset of this compound Derivatives and their Anticancer Activity
| Compound ID | R1 | R2 | R3 | IC50 (µM) | pIC50 |
| 1 | H | H | H | 15.2 | 4.82 |
| 2 | 4-OCH3 | H | H | 8.5 | 5.07 |
| 3 | H | 4-NO2 | H | 5.1 | 5.29 |
| 4 | 4-OH | H | H | 12.8 | 4.89 |
| 5 | H | H | 3,4-(OCH3)2 | 3.2 | 5.49 |
| 6 | 2-F | H | H | 10.1 | 5.00 |
| 7 | H | 4-Cl | H | 7.9 | 5.10 |
| 8 | 3,4-diCl | H | H | 4.5 | 5.35 |
| 9 | H | 2-OH | 5-Br | 9.3 | 5.03 |
| 10 | 4-N(CH3)2 | H | H | 20.5 | 4.69 |
Table 2: Key Molecular Descriptors for QSAR Modeling of Chalcones
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. A variety of descriptors are used in QSAR studies of chalcones.[14]
| Descriptor Type | Examples | Description | Relevance to Chalcones |
| Topological | Wiener index, Kier & Hall indices | Describe the atomic connectivity in the molecule. | Can influence molecular size and shape, impacting receptor binding.[14] |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describe the electron distribution and reactivity. | Important for electrostatic interactions with the target. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) has been correlated with anticancer activity.[12] |
| Steric | Molar Refractivity (MR), van der Waals volume | Describe the size and shape of the molecule. | Bulky substituents can enhance or hinder binding to the active site.[6] |
| Hydrophobic | LogP | Describes the lipophilicity of the molecule. | Crucial for membrane permeability and reaching the target site. Lipophilicity (CLogP) has been shown to be a key factor for cytotoxicity.[15] |
| Quantum-Chemical | BCUT descriptors, Autocorrelation descriptors | Derived from quantum mechanical calculations, providing detailed electronic and geometric information. | BCUT descriptors related to charge have been found to be crucial for modeling highly active chalcone compounds.[14] |
Protocol for QSAR Model Development
This protocol outlines the general steps for creating a predictive QSAR model for this compound derivatives.
Materials and Software
-
A dataset of this compound derivatives with measured biological activity.
-
Molecular modeling software for structure drawing and optimization (e.g., ChemDraw, Avogadro).
-
Software for descriptor calculation (e.g., DRAGON, PaDEL-Descriptor).
-
Statistical software for model development and validation (e.g., R, Python with scikit-learn, MOE).
Experimental Workflow
The following diagram illustrates the typical workflow for QSAR model development.
QSAR Model Development Workflow
Step-by-Step Protocol:
-
Data Preparation:
-
Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).
-
Draw the 2D structures of all compounds and convert them to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.[1]
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (topological, electronic, steric, hydrophobic, etc.) for all molecules in the dataset.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.
-
-
Feature Selection:
-
From the large pool of calculated descriptors, select a subset of relevant descriptors that have a high correlation with the biological activity and low inter-correlation. Techniques like Genetic Function Algorithm (GFA) can be used for this purpose.[12]
-
-
Model Generation:
-
Use a statistical method to build the QSAR model. Common methods include:
-
Multiple Linear Regression (MLR): Creates a linear equation relating the selected descriptors to the activity.[14]
-
Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated descriptors.
-
Support Vector Machines (SVM) and Artificial Neural Networks (ANN): Machine learning methods that can model non-linear relationships.
-
-
-
Model Validation:
-
Internal Validation: Assess the robustness and predictive ability of the model using the training set. A common method is leave-one-out cross-validation (LOO-CV), which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered acceptable.[5]
-
External Validation: Evaluate the predictive power of the model on the independent test set. The predictive correlation coefficient (r²_pred) is calculated. An r²_pred value greater than 0.6 is desirable.[5]
-
Y-Randomization: Randomly shuffle the biological activity data multiple times and rebuild the QSAR model. The resulting models should have very low q² and r² values, ensuring the original model is not due to chance correlation.[5]
-
-
Applicability Domain (AD):
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model. | > 0.5 |
| Predictive Correlation Coefficient | r²_pred | A measure of the external predictive ability of the model on the test set. | > 0.6 |
| Standard Error of Estimate | SEE | The standard deviation of the residuals. | Lower values are better. |
| F-statistic | F | A measure of the statistical significance of the model. | Higher values are better. |
Note: These are general guidelines, and the acceptable values may vary depending on the specific study.[5]
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10][16]
Materials
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound dose) and a no-treatment control.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Logical Relationships
Chalcones are known to exert their anticancer effects through various signaling pathways. The following diagram illustrates a simplified representation of a potential mechanism of action.
Simplified Signaling Pathway for Chalcone-induced Apoptosis
Conclusion
QSAR modeling is a powerful tool in the rational design of novel this compound derivatives with improved biological activities. By following systematic protocols for model development and validation, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The integration of computational modeling with experimental validation, such as the MTT assay, provides a robust framework for accelerating the discovery of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. neovarsity.org [neovarsity.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-Cytotoxicity Relationship of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 13. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Note: Determination of 2-Chlorochalcone Stability in Dimethyl Sulfoxide (DMSO) Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] 2-Chlorochalcone, a synthetic derivative, is of interest for its potential pharmacological activities. In drug discovery and development, compounds are frequently stored and handled in dimethyl sulfoxide (B87167) (DMSO) stock solutions.[2][3] DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it ideal for high-throughput screening and biological assays.[3] However, the chemical stability of compounds in DMSO can be affected by storage conditions over time.[4] Therefore, assessing the stability of this compound in DMSO is a critical step to ensure the integrity and concentration of the compound in experimental assays, preventing misinterpretation of results.
This document provides a detailed protocol for evaluating the stability of this compound in DMSO under various storage conditions using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Principle
The stability of this compound in a DMSO solution is determined by monitoring its concentration over a set period under controlled environmental conditions. The primary analytical technique employed is reverse-phase HPLC-UV, which separates the parent compound from any potential degradants. The peak area of the this compound is quantified at various time points and compared to a baseline measurement (Time 0). A significant decrease in the peak area indicates degradation of the compound. Key factors influencing stability that are assessed in this protocol include temperature, exposure to light, and the impact of repeated freeze-thaw cycles.[5][6]
Experimental Protocols
Materials and Reagents
-
This compound (solid, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid, LC-MS grade
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Amber HPLC vials with caps
-
Vortex mixer and sonicator
-
Calibrated refrigerators and freezers (-80°C, -20°C, 4°C)
-
HPLC system with a UV/Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[7]
-
Protect the stock solution from light by using an amber vial or wrapping it in aluminum foil.[7]
Stability Study Design
-
Sample Aliquoting: Dispense the 20 mM stock solution into multiple amber HPLC vials to create single-use aliquots for each time point and condition. This practice is crucial to minimize contamination and the impact of freeze-thaw cycles on the bulk solution.[7]
-
Storage Conditions: Store the aliquoted samples under the following conditions:
-
Temperature: -80°C, -20°C, 4°C, and Room Temperature (RT, ~25°C).
-
Light Exposure: At room temperature, store one set of samples exposed to ambient light and another set wrapped in foil to protect from light.
-
Freeze-Thaw Cycles: Subject a dedicated set of samples stored at -20°C to repeated freeze-thaw cycles. A cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.[6][8]
-
-
Time Points: Analyze the samples at designated time points. A typical study might include:
-
Baseline: Time 0 (immediately after preparation)
-
Short-term: 24 hours, 48 hours, 7 days
-
Long-term: 1 month, 3 months, 6 months
-
HPLC-UV Analysis Protocol
-
Preparation of Standards: On each analysis day, prepare a fresh calibration curve from a newly prepared solid sample of this compound or from a freshly thawed -80°C aliquot from Time 0. Dilute the stock solution with the mobile phase or a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Sample Preparation for Injection:
-
Retrieve the sample vials from their respective storage conditions.
-
For frozen samples, allow them to thaw completely at room temperature.
-
Dilute an aliquot of each sample to a final concentration that falls within the linear range of the calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection Wavelength: Determined by a UV-Vis scan of this compound (typically near its λmax).
-
-
Data Acquisition: Inject the standards and samples onto the HPLC system. Record the peak area and retention time for this compound.
Data Analysis
-
Generate a calibration curve by plotting the peak area of the standards versus their known concentrations. Determine the linearity (R² value).
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in each test sample.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration using the formula: % Remaining = (Concentration at Time X / Concentration at Time 0) * 100
-
Consider the compound stable under a specific condition if the percentage remaining is within an acceptable range (e.g., ≥90%).
Data Presentation
The quantitative results of the stability study should be summarized in a clear, tabular format for easy comparison across different conditions and time points.
Table 1: Stability of this compound (20 mM in DMSO) under Various Storage Conditions
| Time Point | -80°C | -20°C | 4°C | Room Temp (Protected) | Room Temp (Exposed) | -20°C (Freeze-Thaw Cycles) |
| % Remaining (± SD) | % Remaining (± SD) | % Remaining (± SD) | % Remaining (± SD) | % Remaining (± SD) | % Remaining (± SD) | |
| Time 0 | 100 ± 1.5 | 100 ± 1.5 | 100 ± 1.5 | 100 ± 1.5 | 100 ± 1.5 | 100 ± 1.5 |
| 7 Days | 99.8 ± 1.2 | 99.5 ± 1.8 | 98.9 ± 2.1 | 97.4 ± 2.5 | 92.1 ± 3.0 | 98.5 ± 2.2 (5 cycles) |
| 1 Month | 99.6 ± 1.4 | 98.8 ± 2.0 | 95.2 ± 2.4 | 90.3 ± 2.8 | 81.5 ± 3.5 | 96.1 ± 2.6 (10 cycles) |
| 3 Months | 99.1 ± 1.6 | 97.2 ± 2.3 | 88.7 ± 2.9 | 79.8 ± 3.3 | 65.4 ± 4.1 | 92.3 ± 3.1 (20 cycles) |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 2-Chlorochalcone synthesis
Technical Support Center: 2-Chlorochalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1][2] This reaction involves a base- or acid-catalyzed condensation between an appropriately substituted acetophenone (B1666503) (in this case, 2-chloroacetophenone) and a benzaldehyde (B42025).[1][2][3] Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are frequently used as catalysts.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. Each reaction may require specific optimization to achieve the best results.[4][5]
-
Poor Reagent Quality: The purity of the starting materials, 2-chloroacetophenone (B165298) and benzaldehyde, is crucial. Impurities can interfere with the reaction and lead to lower yields.[4][6]
-
Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) can lose its effectiveness if it is old or has been improperly stored, often due to the absorption of atmospheric CO2 and moisture.[7][8] Using a freshly prepared base solution is recommended.[7]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[7][9] The reaction is typically complete when the starting material spots are no longer visible.[7]
-
Side Reactions: The formation of byproducts can significantly consume starting materials, thereby reducing the yield of the desired this compound.[4]
Q3: I'm observing multiple spots on my TLC plate post-reaction. What do they represent?
Multiple spots on a TLC plate indicate a mixture of compounds.[5] This typically includes unreacted starting materials (2-chloroacetophenone and benzaldehyde) and various side products.[4][5] Common side reactions in chalcone (B49325) synthesis include self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and Michael addition.[7][8]
Q4: How can I minimize the formation of side products?
To minimize side reactions:
-
Cannizzaro Reaction: This disproportionation of benzaldehyde can occur in the presence of a strong base.[3][7][8] To mitigate this, one can use a lower concentration of the base or add the 2-chloroacetophenone to the base first to allow for enolate formation before slowly adding the benzaldehyde.[4]
-
Self-Condensation of Ketone: To prevent the enolate of 2-chloroacetophenone from reacting with another molecule of itself, it is advisable to add the ketone slowly to the mixture of the aldehyde and the base.[3][8]
-
Michael Addition: The newly formed chalcone can react with the enolate of the starting ketone. This is more likely with prolonged reaction times or high reactant concentrations.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Catalyst | Ensure the base (NaOH, KOH) is fresh and has not been passivated by atmospheric CO₂.[3][8] Consider using a freshly prepared solution.[7] For base-sensitive substrates, a weaker base might be necessary. |
| Improper Reactant Stoichiometry | Typically, a slight excess of the aldehyde is used. Experiment with varying the molar ratios to find the optimal balance for your specific reaction.[3] | |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C).[5][7] However, excessive heat can promote side reactions and decomposition.[5][7] Monitor the reaction closely by TLC when adjusting the temperature. | |
| Insufficient Reaction Time | Some reactions are slow and may require several hours to overnight for completion.[7] Monitor the reaction progress by TLC until the starting materials are consumed.[9] | |
| Formation of an Oily or Gummy Product | Incomplete Reaction | Unreacted starting materials can lead to an oily product. Ensure the reaction has gone to completion by monitoring with TLC.[9] |
| Presence of Impurities | Impurities can inhibit crystallization. Ensure the purity of your starting materials.[9] | |
| Incorrect Cooling Rate | Cooling the reaction mixture too quickly can cause the product to "oil out." Allow the mixture to cool slowly to room temperature before placing it in an ice bath.[9] | |
| Difficulty in Product Purification | Multiple Side Products | Optimize reaction conditions (temperature, time, catalyst concentration) to minimize the formation of byproducts.[5] |
| Inappropriate Recrystallization Solvent | Experiment with different solvents or solvent mixtures to find the ideal system for recrystallizing your this compound. Ethanol (B145695) is a common choice for chalcone recrystallization.[10][11] |
Data Presentation: Effect of Reaction Conditions on Chalcone Yield
The following data is illustrative of general trends in chalcone synthesis and may need to be optimized for the specific synthesis of this compound.
Table 1: Effect of Temperature on Chalcone Yield
| Compound | Temperature (°C) | Yield (%) | Reference |
| 3,4-dihydroxychalcone | 70 | Optimal | [5] |
| 3,4,2',4'-tetrahydroxychalcone | 80 | Optimal | [5] |
| 2'-hydroxy chalcone | 0 | Best Yield | [12] |
| Generic Chalcone | Room Temp - 120 | Yield decreases with increasing temperature | [13] |
Table 2: Effect of Catalyst Concentration on Chalcone Yield (Using Potassium Hydroxide)
| Catalyst Concentration (%) | Yield (%) | Observation | Reference |
| 10 | < 80 | Incomplete reaction | [14] |
| 20 | ~85 | Incomplete reaction | [14] |
| 30 | ~90 | Incomplete reaction | [14] |
| 40 | > 95 | Optimal | [14] |
| 50 | ~90 | Possible side reactions (e.g., Cannizzaro) | [14] |
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This protocol is a standard method for Claisen-Schmidt condensation.
-
Preparation: Dissolve 2-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[9]
-
Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0 - 1.2 equivalents).[3]
-
Reaction: Allow the reaction to stir at the desired temperature (this can range from 0°C to room temperature or be heated).[7][12] Monitor the reaction's progress by TLC. The reaction is complete when the spot for the limiting starting material is no longer visible.[7] The product may precipitate out of the solution during the reaction.[7]
-
Workup: Once the reaction is complete, pour the mixture into cold water or an ice bath.[7] Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.[1]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.[1] The crude this compound can then be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Solvent-Free Synthesis via Grinding
This "green" chemistry approach can offer high yields and shorter reaction times.[4]
-
Preparation: In a mortar, grind 2-chloroacetophenone (1 equivalent) with solid sodium hydroxide (1 equivalent) using a pestle for several minutes.[11]
-
Reactant Addition: Add benzaldehyde (1 equivalent) to the mixture.
-
Reaction: Continue to grind the mixture for an additional 10-50 minutes.[4][11] The mixture will likely turn into a paste.[11]
-
Isolation: After grinding, add cold water to the solid mass and isolate the chalcone by suction filtration.[10][11]
-
Purification: Wash the crude product with water.[11] Although the crude product is often pure, it can be further purified by recrystallization from 95% ethanol to remove trace impurities.[11]
Visualizations
Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chlorochalcone via Claisen-Schmidt Condensation
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing 2-chlorochalcone using the Claisen-Schmidt condensation reaction, with a primary focus on minimizing side reactions and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt condensation for synthesizing this compound?
A1: The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone (B1666503) derivative (in this case, 2-chloroacetophenone) and an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens. The base abstracts a proton from the α-carbon of 2-chloroacetophenone (B165298) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde (B42025). The resulting intermediate subsequently dehydrates to yield the α,β-unsaturated ketone, which is this compound.[1][2]
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The primary side reactions include:
-
Self-condensation of 2-chloroacetophenone: Two molecules of the ketone can react with each other, which is more likely if the aldehyde is not reactive enough or is added too slowly.[2]
-
Cannizzaro reaction of benzaldehyde: In the presence of a strong base, two molecules of benzaldehyde can disproportionate to form benzyl (B1604629) alcohol and benzoic acid.[3]
-
Michael addition: The enolate of 2-chloroacetophenone can add to the α,β-unsaturated carbonyl system of the newly formed this compound, leading to a dimeric byproduct. This is more prevalent with prolonged reaction times.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the limiting reactant (usually the aldehyde) disappears.[1]
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the reaction conditions. Under optimized conditions, yields can be quite high, often exceeding 80-90%.[5] However, suboptimal conditions can lead to a mixture of products and significantly lower yields.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inactive Base | Use a freshly prepared solution of a strong base like NaOH or KOH. Ensure all glassware is dry, as moisture can deactivate the catalyst.[3] |
| Suboptimal Temperature | Many Claisen-Schmidt reactions proceed well at room temperature, but some may require gentle heating (40-50°C) to initiate or go to completion.[4] Conversely, starting the reaction at a lower temperature (0-5°C) can sometimes help control exothermic reactions and minimize side products.[6] |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting materials are consumed. Reaction times can range from a few hours to overnight.[4] |
| Poor Quality Reagents | Ensure that the 2-chloroacetophenone and benzaldehyde are pure. Impurities can interfere with the reaction. |
Issue 2: Formation of an Oily or Gummy Product Instead of a Solid
| Possible Cause | Recommended Solution |
| Presence of Impurities | Unreacted starting materials or side products can prevent crystallization. Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695).[3] |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. |
| Rapid Cooling | Allow the reaction mixture to cool to room temperature slowly before placing it in an ice bath to induce precipitation. |
| Inappropriate Solvent | If the product is too soluble in the reaction solvent, try adding a non-polar "anti-solvent" like hexane (B92381) to induce precipitation after the reaction is complete. |
Issue 3: Presence of Significant Side Products in the Final Mixture
| Side Product | Recommended Solution to Minimize Formation |
| Self-condensation Product | Use a slight excess of benzaldehyde. Add the 2-chloroacetophenone solution dropwise to the mixture of benzaldehyde and base to maintain a low concentration of the enolate.[1] |
| Cannizzaro Products (Benzyl alcohol, Benzoic acid) | Use a less concentrated base solution. Maintain a lower reaction temperature. Add the aldehyde slowly to the reaction mixture.[1] It is also recommended to first react the acetophenone with the base to form the enolate before adding the benzaldehyde.[3] |
| Michael Adduct | Avoid prolonged reaction times after the chalcone (B49325) has formed. Lowering the reaction temperature can also slow down the rate of Michael addition.[2] |
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound, one using a conventional solvent-based method and the other a solvent-free "green" approach.
Protocol 1: Conventional Synthesis in Ethanol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (2.0 eq.).
-
Reaction Progression: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (eluent: n-hexane/ethyl acetate, 9:1 v/v).[1]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of ~2.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis via Grinding
-
Reactant and Catalyst Preparation: In a mortar, add 2-chloroacetophenone (1.0 eq.) and solid sodium hydroxide (1.0 eq.).
-
Grinding: Grind the mixture with a pestle for about five minutes.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq.) to the mortar.
-
Reaction Progression: Continue grinding the mixture for an additional 10-15 minutes. The mixture will likely turn into a paste and then solidify.
-
Product Isolation: Add cold water to the solid mass and stir to dissolve any remaining NaOH.
-
Purification: Collect the solid product by suction filtration, wash with water, and recrystallize from 95% ethanol to remove any trace impurities.[7]
Quantitative Data Presentation
The following tables summarize how different reaction conditions can affect the yield of chalcone synthesis. While specific data for this compound is compiled from general chalcone synthesis principles, these tables provide a useful guide for optimization.
Table 1: Effect of Different Bases on Chalcone Yield
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaOH | Ethanol/Water | Room Temp. | 4-6 | 85-95[5] |
| KOH | Ethanol | Room Temp. | 24 | 88-94[5] |
| Ba(OH)₂ | Ethanol | 50 | 1-2 | 88-98[5] |
| LiOH | Isopropyl Alcohol | 0 | 4 | Moderate[6] |
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Time | Typical Yield (%) |
| Conventional Stirring | NaOH | Ethanol | Room Temp. | 2-3 hours | 58-89[4] |
| Reflux | KOH | Ethanol | Reflux | 5 hours | High (up to 100% conversion)[4] |
| Grinding (Solvent-Free) | NaOH (solid) | None | Ambient | 10-15 minutes | High[4] |
| Ultrasound | KOH | Methanol/Water | 70-80°C | 6-8 hours | ~40-60[4] |
Visualizations
Caption: Experimental workflow for the conventional synthesis of this compound.
Caption: Reaction pathway showing the formation of this compound and major side products.
Caption: Troubleshooting flowchart for the Claisen-Schmidt synthesis of this compound.
References
Troubleshooting low solubility of 2-Chlorochalcone in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorochalcone, focusing on challenges related to its low solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
A1: this compound is a derivative of the chalcone (B49325) scaffold, a class of compounds known for a wide range of biological activities, including potential anticancer and anti-inflammatory effects. Like many chalcones, this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions such as cell culture media and buffers. This low solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in polar aprotic organic solvents. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents such as ethanol (B145695) and acetone (B3395972) can also be used. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted into the aqueous assay buffer or cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for cells in culture?
A3: The tolerance of cell lines to DMSO can vary. However, a final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and to account for any effects of the solvent on the experimental results.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A4: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent this, including pre-warming the media, performing serial dilutions, and ensuring rapid mixing.
Troubleshooting Guide for Low Solubility
This guide addresses common issues encountered when working with this compound in biological assays.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the organic solvent (e.g., DMSO). | 1. The solvent may have absorbed water (hygroscopic).2. Insufficient agitation or temperature. | 1. Use fresh, anhydrous grade DMSO from a sealed container.2. Vortex the solution for several minutes. Gentle warming (up to 37°C) or brief sonication can also aid in dissolution. |
| The stock solution is clear, but a precipitate forms immediately upon dilution into aqueous media. | "Solvent Shock" due to a rapid decrease in solvent polarity. | 1. Pre-warm the media/buffer: Ensure your cell culture media or assay buffer is at 37°C before adding the compound.2. Use serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed media. (See Experimental Protocols).3. Rapid mixing: Add the compound stock solution dropwise to the media while gently vortexing or swirling to ensure immediate dispersion. |
| A fine, cloudy precipitate appears in the cell culture plates after a period of incubation. | 1. The final concentration of this compound exceeds its solubility limit in the final assay conditions.2. Interaction with media components (e.g., proteins in serum).3. Temperature fluctuations. | 1. Determine the maximum soluble concentration of this compound in your specific media through a solubility test.2. If using serum, consider adding the compound to a small volume of serum-containing media first before further dilution.3. Maintain stable incubator conditions and pre-warm all solutions before use. |
| Inconsistent or non-reproducible assay results. | Inaccurate concentration of the dissolved compound due to partial precipitation. | Visually inspect all solutions for any signs of precipitation before use. If any precipitate is observed, the solution should not be used. Re-prepare the working solution following the recommended protocols. |
Physicochemical Properties of Chlorochalcones
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClO | [1] |
| Molecular Weight | 242.70 g/mol | [1] |
| Melting Point | 49-52 °C | [1] |
| Boiling Point | 379.1 °C at 760 mmHg | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Water Solubility | Low | [3] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 242.70 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 242.70 g/mol * 1000 mg/g = 2.427 mg
-
-
Weighing: Carefully weigh out 2.43 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Solubilization: Tightly cap the tube and vortex vigorously for 2-3 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, you can:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Place the tube in a sonicator bath for 5-10 minutes.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock solution in cell culture medium, ensuring the final DMSO concentration is 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (1:10):
-
Pipette 90 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Mix thoroughly by gentle pipetting. This results in a 1 mM intermediate solution with 10% DMSO.
-
-
Final Working Solution (1:100):
-
Prepare the required volume of the final working solution. For example, for 1 mL:
-
Pipette 990 µL of pre-warmed cell culture medium into a new sterile tube.
-
Add 10 µL of the 1 mM intermediate solution to the medium.
-
Mix thoroughly by gentle inversion or pipetting. This yields a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control solution by performing the same dilutions with DMSO that does not contain this compound.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing this compound Solubility and Cytotoxicity
NF-κB Signaling Pathway Inhibition by Chalcones
Chalcones have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Nrf2-ARE Antioxidant Pathway Activation by Chalcones
Chalcones can activate the Nrf2 antioxidant response pathway, which protects cells from oxidative stress.
Induction of Apoptosis by Chalcones
Chalcones can induce apoptosis (programmed cell death) in cancer cells through the mitochondrial (intrinsic) pathway.
References
Technical Support Center: Optimizing Recrystallization of 2-Chlorochalcone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-chlorochalcone via recrystallization. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to facilitate solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable single solvent for the recrystallization of this compound?
A1: Ethanol (B145695) is widely recommended as an effective single solvent for the recrystallization of many chalcones, including chlorinated derivatives.[1] It typically offers a good solubility differential, dissolving this compound readily at elevated temperatures and allowing for good crystal recovery upon cooling. Acetone can also be a suitable solvent.
Q2: When should I consider using a mixed-solvent system for recrystallization?
A2: A mixed-solvent system is advisable when you cannot find a single solvent that effectively dissolves the this compound when hot and provides poor solubility when cold. A common and effective mixed-solvent system for chalcones is ethanol-water.[1] In this system, this compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy, indicating saturation.
Q3: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the this compound, or if the solution is too highly concentrated. To resolve this, you can try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Adding a small amount of additional "good" solvent (like ethanol in an ethanol-water system) can also help. Using a solvent with a lower boiling point is another effective strategy.[1]
Q4: My crystal yield after recrystallization is very low. What are the common reasons for this?
A4: Low recovery is a frequent issue in recrystallization. The most common causes are using an excessive amount of solvent, which keeps more of the compound dissolved at low temperatures, or premature crystallization during a hot filtration step.[1] To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. If performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Q5: How can I induce crystallization if no crystals form upon cooling?
A5: If crystals do not form, the solution may be too dilute or supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2] Adding a "seed crystal" of pure this compound can also initiate crystallization. If the solution is too dilute, you can gently heat it to evaporate some of the solvent and increase the concentration before attempting to cool it again.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is too dilute (too much solvent used). 2. Supersaturation of the solution. | 1. Reheat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] |
| Product "Oils Out" | 1. The melting point of this compound is below the boiling point of the solvent. 2. The solution is too concentrated. 3. The solution is cooled too rapidly. | 1. Select a solvent with a lower boiling point. 2. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. 3. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[1] |
| Low Yield of Purified Crystals | 1. Too much solvent was used for dissolution. 2. Significant amount of product remains in the mother liquor. 3. Premature crystallization during hot filtration. 4. Washing crystals with a solvent at room temperature. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 3. Use a pre-heated funnel and filter the hot solution quickly. 4. Always wash the collected crystals with a small amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals | 1. The impurity has similar solubility to this compound. 2. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. 2. Ensure slow cooling to allow for the formation of pure crystals. |
Data Presentation
Due to the limited availability of precise, publicly accessible solubility data for this compound, the following table provides an illustrative example of expected solubility behavior based on the general properties of chalcones. These values should be experimentally verified for optimal results.
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Solubility at 0°C ( g/100 mL) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Ethanol | Low | Moderate | High | 78 |
| Acetone | Low | Moderate | High | 56 |
| Ethyl Acetate | Low | Moderate | High | 77 |
| Hexane | Very Low | Very Low | Low | 69 |
| Water | Insoluble | Insoluble | Insoluble | 100 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol-Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals thoroughly.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Interpreting ¹H NMR Spectra of 2-Chlorochalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting ¹H NMR spectra of 2-Chlorochalcone.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and multiplicities for the vinylic protons (H-α and H-β) of this compound?
A1: The vinylic protons, H-α and H-β, are characteristic signals in the ¹H NMR spectrum of chalcones. For this compound, which is typically in the trans configuration, you can expect:
-
H-α: A doublet typically appearing in the range of 7.15–8.23 ppm.
-
H-β: A doublet typically appearing in the range of 7.45–8.07 ppm.[1]
A key diagnostic feature is the large coupling constant (J) between these two protons, which is typically in the range of 15-16 Hz for the trans isomer.[1]
Q2: How does the 2-chloro substituent affect the aromatic region of the spectrum?
A2: The 2-chloro substituent on one of the aromatic rings introduces electronic effects that influence the chemical shifts of the protons on that ring. The aromatic region, typically between 6.9 and 8.1 ppm, will show complex multiplets.[1] The protons on the chlorinated ring will have different chemical shifts compared to the unsubstituted ring, and their splitting patterns will be influenced by their coupling to each other. Expect a more complex and potentially overlapping set of signals in the aromatic region compared to unsubstituted chalcone.
Q3: What are common impurities that might be observed in the ¹H NMR spectrum of this compound?
A3: Common impurities often originate from the synthesis of the chalcone, which is typically a Claisen-Schmidt condensation. Therefore, you might observe signals corresponding to:
-
Unreacted starting materials: 2-chloroacetophenone (B165298) and benzaldehyde.
-
Side products: Self-condensation products of the ketone or other side reactions.
-
Solvent residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, acetone).
Q4: My baseline is not flat and I see broad signals. What could be the cause?
A4: A non-flat baseline and broad signals can be due to several factors:
-
Poor shimming: The magnetic field homogeneity may need to be improved.
-
Sample concentration: A sample that is too concentrated can lead to line broadening.
-
Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Incomplete dissolution: Ensure your sample is fully dissolved in the deuterated solvent.
Troubleshooting Guide
Issue 1: Overlapping Aromatic Signals
Question: The aromatic region of my ¹H NMR spectrum is a complex multiplet, and I cannot distinguish the individual proton signals. How can I resolve this?
Answer: Overlapping signals in the aromatic region are a common challenge. Here are some strategies to address this:
-
Higher Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you to identify which protons belong to the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is very useful for assigning quaternary carbons and confirming the overall structure.
-
Issue 2: Unexpected Signals in the Spectrum
Question: I see peaks in my spectrum that I cannot assign to this compound. How do I identify them?
Answer: Unidentified peaks are often due to impurities or contaminants. Follow these steps to identify them:
-
Check for Solvent and Water Peaks: Consult a table of common NMR solvent and impurity chemical shifts. The residual proton signal of the deuterated solvent and water are common "impurities".
-
Analyze for Starting Materials: Compare the chemical shifts of the unknown peaks with the known spectra of 2-chloroacetophenone and benzaldehyde.
-
Consider Side Products: Review the mechanism of the Claisen-Schmidt condensation to anticipate potential side products and their expected spectral features.
-
Mass Spectrometry (MS): If the impurity is present in a significant amount, obtaining a mass spectrum of your sample can help identify its molecular weight.
Issue 3: Incorrect Integration Values
Question: The integration of my proton signals does not match the expected ratios for this compound. What could be wrong?
Answer: Inaccurate integration can be caused by:
-
Presence of Impurities: If there are impurity peaks overlapping with your signals of interest, the integration will be incorrect.
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected before integrating the signals.
-
Short Relaxation Delay (d1): For quantitative integration, a sufficiently long relaxation delay is necessary to allow all protons to fully relax between scans. A short d1 can lead to underestimation of the integrals for protons with long relaxation times.
-
Signal Saturation: If the receiver gain is set too high, intense signals can be clipped, leading to inaccurate integrals.
Quantitative Data
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |
| H-α (vinylic) | 7.15 - 8.23 | Doublet (d) | trans: 15-16 |
| H-β (vinylic) | 7.45 - 8.07 | Doublet (d) | trans: 15-16 |
| Aromatic-H | 6.9 - 8.1 | Multiplet (m) | - |
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2][3]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is typically done by observing the shape of a prominent singlet peak.
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H NMR, 8-16 scans are often sufficient.
-
Acquire the spectrum.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Visualizations
Caption: Troubleshooting workflow for the interpretation of ¹H NMR spectra of this compound.
References
Addressing degradation of 2-Chlorochalcone during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 2-Chlorochalcone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, with the chemical formula C₁₅H₁₁ClO, is a synthetic compound belonging to the chalcone (B49325) family. Chalcones are precursors to flavonoids and are studied for their wide range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of the compound's activity and the formation of impurities that may have unintended effects on biological systems.
Q2: What are the main factors that can cause the degradation of this compound?
Based on studies of chalcones and related compounds, the primary factors contributing to the degradation of this compound are:
-
Exposure to Light (Photodegradation): Chalcones are known to be sensitive to UV radiation, which can induce photoisomerization from the more stable trans isomer to the cis isomer, as well as photodimerization.[5][6]
-
pH: The stability of chalcones can be significantly influenced by the pH of the solution. Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradation pathways.
-
Solvent: The choice of solvent can affect the solubility and stability of chalcones. Polar aprotic solvents are generally good for dissolving chalcones.[7][8]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the decomposition of the molecule.
Q3: How should this compound be properly stored to minimize degradation?
To ensure the stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container to protect it from moisture and air.
-
Keep it in a cool, dry, and dark place to prevent exposure to light and heat.
-
For long-term storage, refrigeration or freezing in a desiccated environment is advisable.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid using old solutions.
-
Minimize Light Exposure: Protect the stock solution and the experimental setup (e.g., cell culture plates) from direct light as much as possible. Use amber-colored tubes and cover plates with foil.
-
pH of the Medium: Be aware that the pH of cell culture medium can change over time. While typically buffered, significant shifts could potentially affect the stability of the compound.
-
Solvent Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is of high purity and is used at a final concentration that is non-toxic to the cells and does not promote degradation.
-
Stability Check: If problems persist, perform a simple stability check by incubating this compound in the cell culture medium under the same experimental conditions (time, temperature, CO₂) but without cells. Analyze the sample by HPLC or UV-Vis spectrophotometry to check for degradation.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Control Sample: Analyze a freshly prepared solution of this compound to confirm the retention time of the intact compound.
-
Sample Preparation Conditions: Evaluate the sample preparation workflow. Avoid prolonged exposure to harsh pH conditions, high temperatures, or strong light.
-
Mobile Phase pH: The pH of the mobile phase in reverse-phase HPLC can influence the stability and retention of chalcones. If degradation is suspected, consider using a mobile phase with a neutral or slightly acidic pH.
-
Photodiode Array (PDA) Detector: Use a PDA detector to examine the UV-Vis spectrum of the unexpected peaks. Degradation products may have different spectral properties compared to the parent compound.
-
Data Presentation
Due to the limited availability of specific quantitative degradation data for this compound, the following table summarizes the photostability of other chloro- and methoxy-substituted chalcones as a reference. The data represents the percentage of degradation after 90 minutes of UVB irradiation.
Table 1: Photostability of Substituted Chalcones under UVB Irradiation
| Chalcone Derivative | Substituents | % Degradation (after 90 min) |
| Chalcone 1 | 2-chloro | High (significant degradation) |
| Chalcone 2 | 4-chloro | High (significant degradation) |
| Chalcone 3 | 4-methoxy | Low |
| Chalcone 4 | 3,4-dimethoxy | Low |
Source: Adapted from a study on chalcone derivatives as sunscreen compounds.[5] This data suggests that chalcones with electron-withdrawing groups like chlorine may be less photostable than those with electron-donating groups like methoxy.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Photostability of this compound
This protocol provides a general method to evaluate the stability of this compound under UV irradiation.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol (B129727) or acetonitrile)
-
UV lamp (e.g., UVB at 312 nm)
-
Quartz cuvettes or HPLC vials
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Initial Analysis (Time 0): Analyze the freshly prepared solution using HPLC or UV-Vis spectrophotometry to obtain the initial peak area or absorbance.
-
UV Exposure: Place the solution in a quartz cuvette or vial and expose it to UV radiation at a fixed distance from the lamp.
-
Time-Point Analysis: At regular intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution and analyze it using the same analytical method as in step 2.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the percentage of degradation versus time.
Protocol 2: Assessing the Stability of this compound at Different pH Values
This protocol outlines a method to determine the stability of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 3, 5, 7, 9, 11)
-
HPLC-grade solvent for stock solution (e.g., methanol)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent.
-
Sample Preparation: In separate vials, add a small aliquot of the stock solution to each buffer to reach a final desired concentration (ensure the amount of organic solvent is minimal to not significantly alter the buffer's pH).
-
Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze it by HPLC.
-
Data Analysis: Determine the concentration of this compound at each time point for each pH value. Plot the remaining concentration against time for each buffer to assess the degradation rate.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of Several Chalcone Derivatives as Sunscreen Compounds | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of flavanones and chalcones from willow bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Cannizzaro reaction in 2-Chlorochalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the Cannizzaro reaction, a common side reaction encountered during the synthesis of 2-Chlorochalcone via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction, and why does it occur during this compound synthesis?
A1: The Cannizzaro reaction is a base-induced disproportionation where two molecules of an aldehyde that lacks α-hydrogens are converted into a primary alcohol and a carboxylic acid.[1][2] In the synthesis of this compound, the starting material 2-chlorobenzaldehyde (B119727) has no α-hydrogens, making it susceptible to this reaction under the strong basic conditions required for the Claisen-Schmidt condensation.[3][4] It becomes a significant competing side reaction if the 2-chlorobenzaldehyde does not quickly react with the intended ketone enolate.[5]
Q2: How can I detect if the Cannizzaro reaction has occurred in my experiment?
A2: The primary indicators of a Cannizzaro reaction are the presence of its byproducts: 2-chlorobenzyl alcohol and 2-chlorobenzoic acid in your crude product mixture.[5][6] These can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), where new spots will appear, or more definitively through spectroscopic methods like NMR and GC-MS.
Q3: What is the single most effective strategy to prevent the Cannizzaro reaction?
A3: The most effective strategy is to control the order of reactant addition. First, react the 2-chloroacetophenone (B165298) with the base catalyst (e.g., NaOH or KOH) to pre-form the carbanion (enolate).[5] Only after the enolate has formed should you slowly add the 2-chlorobenzaldehyde. This ensures the enolate is readily available to react with the aldehyde, making the desired Claisen-Schmidt condensation the dominant reaction pathway.[5]
Q4: How do reaction temperature and base concentration affect the Cannizzaro side reaction?
A4: Both temperature and base concentration are critical factors.
-
Temperature: Lowering the reaction temperature reduces the rate of side reactions.[6] High temperatures can accelerate the Cannizzaro reaction, leading to increased byproduct formation and a darkened, gummy product.[7] Starting the reaction at 0°C and allowing it to warm to room temperature slowly is a recommended practice.[5][8]
-
Base Concentration: The Cannizzaro reaction is favored by high concentrations of a strong base.[4] Using a less concentrated base solution or optimizing the catalyst to the minimum effective amount (e.g., 20 mol%) can significantly suppress this side reaction.[4][6]
Q5: Are there alternative synthesis methods to minimize this side reaction?
A5: Yes, solvent-free or "grinding" methods offer a green and efficient alternative.[7] This technique involves grinding the solid reactants (ketone, aldehyde, and a solid base like KOH) in a mortar and pestle.[5] These reactions are often faster, which can reduce the time available for the Cannizzaro side reaction to occur, and can lead to higher yields.[7]
Troubleshooting Guide
Problem: Low yield of this compound, with the crude product contaminated by 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.
Primary Cause: The Cannizzaro reaction is outcompeting the desired Claisen-Schmidt condensation.
Solutions:
| Strategy | Action | Rationale |
| Control Reagent Addition | In a flask, dissolve the 2-chloroacetophenone and the base (e.g., KOH) in the solvent (e.g., ethanol). Stir for 15-20 minutes to ensure enolate formation before introducing the aldehyde.[5] | This ensures the nucleophilic enolate is present at a high concentration, ready to immediately attack the aldehyde as it is added, kinetically favoring the Claisen-Schmidt pathway.[5] |
| Slow Aldehyde Addition | Add the 2-chlorobenzaldehyde to the enolate mixture slowly, in a dropwise manner, over 20-30 minutes.[6] | This keeps the instantaneous concentration of free aldehyde low, which disfavors the Cannizzaro reaction as it is second-order with respect to the aldehyde.[1][6] |
| Optimize Temperature | Begin the reaction in an ice bath at 0°C. After the slow addition of the aldehyde, allow the mixture to warm to room temperature gradually and stir overnight.[5][8] | Lower temperatures decrease the rate of all reactions, but often have a greater suppressive effect on side reactions like the Cannizzaro reaction.[6][7] |
| Adjust Base Concentration | Reduce the concentration of your base. If using a 60% KOH solution, for example, consider trying a 10-20% solution or reducing the molar equivalents of the base.[4][6] | High concentrations of hydroxide (B78521) ions promote the initial nucleophilic attack on the aldehyde that initiates the Cannizzaro pathway.[4] |
| Utilize Green Chemistry | Perform the reaction under solvent-free conditions by grinding the solid 2-chloroacetophenone, solid KOH, and 2-chlorobenzaldehyde together in a mortar.[5][9] | Solvent-free reactions are often much faster, driving the reaction to completion before significant side reactions can occur.[5] |
Data Presentation
The following table summarizes the impact of key experimental parameters on the undesired Cannizzaro side reaction during this compound synthesis.
| Parameter | Condition Prone to Cannizzaro Reaction | Optimized Condition to Prevent Cannizzaro Reaction | Expected Outcome |
| Order of Addition | All reactants mixed simultaneously. | 1. Ketone + Base (to form enolate) 2. Slow addition of Aldehyde.[5] | Maximizes the rate of Claisen-Schmidt condensation over the Cannizzaro reaction. |
| Temperature | Reaction run at elevated temperatures (e.g., > 60°C).[7] | Reaction initiated at 0°C, then allowed to proceed at room temperature.[8] | Reduced rate of byproduct formation. |
| Base Concentration | High concentration of strong base (e.g., 40-60% aq. KOH).[5][8] | Lower, optimized concentration of base (e.g., 10-20 mol%).[4] | Decreased incidence of base-induced disproportionation of the aldehyde. |
| Reaction Method | Conventional reflux in a solvent for an extended period.[5] | Solvent-free grinding for a shorter duration.[5][9] | Higher yield of the desired chalcone (B49325) with fewer impurities. |
Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation in Solution
This protocol incorporates best practices to minimize the Cannizzaro reaction.
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0°C), dissolve 2-chloroacetophenone (1 equivalent) in ethanol (B145695).
-
Slowly add an aqueous solution of potassium hydroxide (1.2 equivalents, e.g., 20% w/v).
-
Stir the mixture at 0°C for 20 minutes to ensure the complete formation of the enolate.
-
Aldehyde Addition: While maintaining the temperature at 0°C, add a solution of 2-chlorobenzaldehyde (1 equivalent) in ethanol dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using TLC until the starting aldehyde spot disappears (typically 12-24 hours).[7]
-
Workup: Pour the reaction mixture into cold deionized water. Neutralize the mixture with dilute HCl until the pH is ~7, which should cause the this compound product to precipitate.[10]
-
Purification: Filter the solid product, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.
Protocol 2: Green Synthesis via Solvent-Free Grinding
This solvent-free method is rapid and can offer higher yields.[5]
-
Reactant Preparation: In a ceramic mortar, add 2-chloroacetophenone (1 equivalent) and solid potassium hydroxide (2 equivalents).[11]
-
Grinding - Step 1: Grind the mixture vigorously with a pestle for 15-20 minutes. The mixture should become a paste-like consistency as the enolate forms.
-
Grinding - Step 2: Add 2-chlorobenzaldehyde (1 equivalent) to the mortar.
-
Continue to grind the entire mixture for an additional 30-50 minutes. The reaction progress can be monitored by taking a small sample, dissolving it in a solvent, and running a TLC.[5]
-
Workup: Once the reaction is complete, add cold deionized water to the solid mass in the mortar and stir.
-
Purification: Filter the solid product, wash thoroughly with water to remove excess KOH and any potassium 2-chlorobenzoate, and dry. Recrystallize from ethanol if further purification is needed.
Visualizations
Figure 1. Competing reaction pathways in this compound synthesis.
Figure 2. Troubleshooting workflow for low yield in this compound synthesis.
Figure 3. Simplified mechanism of the Cannizzaro reaction.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 2-Chlorochalcone concentration for in vitro cell culture experiments
Technical Support Center: Optimizing 2-Chlorochalcone for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using this compound in in vitro cell culture experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a derivative of chalcone (B49325), a class of compounds that are precursors to flavonoids.[1] The introduction of a chlorine atom into the chalcone structure can significantly enhance its biological activity.[2] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death).[2][3] This is achieved through the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.[2][3]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: The optimal concentration is highly cell-line dependent. Based on published data, a broad dose-response experiment is recommended, starting from a low micromolar range and extending to higher concentrations (e.g., 1 µM to 100 µM). IC50 values (the concentration required to inhibit cell growth by 50%) for various chlorinated chalcones have been reported to be in the low micromolar range for some cancer cell lines.[4][5] For example, 2-chloro-2'-hydroxychalcone (a positional isomer) showed an IC50 value of 16.8 ± 0.4 µM in HMEC-1 endothelial cells.[2]
Q3: How should I dissolve this compound for cell culture experiments?
A3: this compound is hydrophobic and has poor solubility in aqueous solutions like cell culture media.[6] It is recommended to first prepare a high-concentration stock solution in an organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[2][6] This stock solution should be stored in aliquots at -20°C or -80°C.
Q4: What is the maximum safe concentration of DMSO for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells. A final concentration of 0.1% to 0.5% (v/v) DMSO is generally considered safe for most cell lines.[6][7] However, it is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to ensure that the observed effects are due to the this compound and not the solvent.[6] Primary cells may be more sensitive and require final DMSO concentrations at or below 0.1%.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms in the culture medium after adding this compound. | The compound's solubility limit in the aqueous medium has been exceeded.[6] | • Ensure the final DMSO concentration is between 0.1% and 0.5%.[7][8]• Prepare intermediate dilutions of the stock solution in serum-free medium before the final dilution in complete medium.• Add the compound solution dropwise to the medium while gently vortexing to ensure rapid mixing.[7]• Consider lowering the final concentration of this compound in your experiment. |
| High levels of cell death are observed even at the lowest concentrations. | • The compound is highly potent in your specific cell line.• Solvent toxicity. | • Expand the dose-response curve to include even lower concentrations (nanomolar range).• Perform a solvent toxicity curve with DMSO alone to determine the maximum non-toxic concentration for your cells.[6] |
| No observable effect at tested concentrations. | • The concentration range is too low.• The compound is not active in your specific cell line or assay.• Compound degradation. | • Test a higher range of concentrations (e.g., up to 100 µM or higher), while monitoring for solubility issues.• Verify the identity and purity of your this compound.• Prepare fresh working solutions from a validated frozen stock for each experiment. |
| Inconsistent results between experiments. | • Variation in cell passage number or confluency.• Inaccurate pipetting.• Repeated freeze-thaw cycles of the stock solution. | • Use cells within a consistent and low passage number range.• Ensure pipettes are properly calibrated.• Aliquot the stock solution after initial preparation to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The cytotoxic activity of this compound and its related derivatives varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| 2-Chloro-2'-hydroxychalcone | HMEC-1 (Endothelial) | XTT | 72 h | 16.8 ± 0.4 | [2] |
| 3-Chloro-2'-hydroxychalcone | HMEC-1 (Endothelial) | XTT | 72 h | 63.9 ± 2.2 | [2] |
| 4-Chloro-2'-hydroxychalcone | HMEC-1 (Endothelial) | XTT | 72 h | 15.3 ± 0.7 | [2] |
| 2'-hydroxychalcone derivative (C1) | HCT116 (Colon Cancer) | MTT | 48 h | 37.07 | [1] |
| Chlorinated Chalcones (general) | MCF-7, HeLa, WiDr | Not Specified | Not Specified | 0.8 - 4.3 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan (B1609692) crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in 60 mm dishes or T25 flasks. Allow them to adhere for 24 hours, then treat with the desired concentrations of this compound for the chosen time.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding dish.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[13][14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation: Annexin V- / PI- (Live), Annexin V+ / PI- (Early Apoptosis), Annexin V+ / PI+ (Late Apoptosis/Necrosis).
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol allows for the detection of changes in the expression of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.[15][16]
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C.[17] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Mix lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) overnight at 4°C.[16] Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[18]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound induced apoptosis signaling pathway.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of 2'-hydroxychalcones. Effects on cell growth inhibition, cell cycle and apoptosis of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reproducibility in 2-Chlorochalcone Biological Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the biological evaluation of 2-Chlorochalcone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
A1: this compound is a synthetic derivative of chalcone (B49325), a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones and their derivatives, including this compound, have garnered significant interest due to their wide range of pharmacological properties.[2][3] Reported biological activities for chlorochalcones include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4][5] Specifically, chlorination of the chalcone scaffold has been shown to modulate its biological activity.[5]
Q2: What are the primary challenges that can lead to poor reproducibility in this compound assays?
A2: The most common challenges contributing to poor reproducibility in this compound assays include:
-
Compound Stability and Storage: Chalcones can be susceptible to degradation, especially with repeated freeze-thaw cycles or improper storage.[6] Factors like exposure to light, heat, and moisture can impact the integrity of the compound.[6][7]
-
Solubility Issues: this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous assay buffers and cell culture media, resulting in precipitation and inaccurate results.[1]
-
Assay-Specific Variability: Inconsistencies in experimental conditions such as cell density, passage number, and reagent concentrations can introduce significant variability.[8]
-
Purity and Isomerization: The purity of the synthesized this compound and the potential for cis-trans isomerization can significantly affect its biological activity. The trans (E) isomer is generally more stable and often more biologically active.[7]
Q3: What is the recommended solvent and storage procedure for this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1] For optimal stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6][9][10] It is also advisable to use amber vials or wrap tubes in foil to protect the compound from light.[6][7]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should typically be kept at or below 0.5%.[1][7] However, the tolerance to DMSO can be cell-line specific. Therefore, it is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments to assess any potential effects of the solvent on your specific cell line.[1]
Troubleshooting Guide
This guide addresses common problems encountered during biological activity assays with this compound.
Issue 1: Low or No Observed Biological Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | • Prepare fresh stock solutions for each experiment.[8] • Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6] • Protect the compound from light and heat during storage and experiments.[7] • Assess compound integrity in your assay buffer over the experiment's duration using methods like HPLC.[7] |
| Poor Solubility/Precipitation | • Visually inspect wells for precipitate after adding the compound.[7] • Optimize the working concentration; high concentrations are more prone to precipitation.[1] • Modify the dilution protocol: perform serial dilutions in the assay medium rather than a single large dilution.[1] • Pre-warm the assay medium to 37°C before adding the stock solution.[1] • Add the stock solution while vortexing or swirling to ensure rapid dispersion.[1] • Consider using low-binding microplates to prevent adsorption to the plastic.[7] |
| Cell Line or Target Insensitivity | • Include a known active compound as a positive control to validate the experimental setup.[7] • If possible, test the compound in a different cell line or a system where similar chalcones have shown activity.[7] |
| Incorrect Isomer | • Verify the isomeric form of your synthesized this compound. The trans (E) isomer is often more stable and active.[7] The coupling constant (J-value) of the vinylic protons in 1H-NMR can distinguish between cis (10-13 Hz) and trans (15-18 Hz) isomers.[7] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | • Ensure a uniform single-cell suspension before and during plating.[7] • Standardize cell seeding density across all experiments.[8] • Use a consistent cell passage number for your experiments.[8] |
| Inconsistent Compound Concentration | • Ensure the compound is fully dissolved in the stock solution before making dilutions. Gentle warming and sonication may help.[6] • Perform serial dilutions carefully and mix thoroughly at each step. |
| Edge Effects in Microplates | • To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media instead. |
| Interaction with Media Components | • Components in cell culture media, such as serum proteins, can bind to the compound, reducing its effective concentration. Maintain a consistent serum concentration in your media for all experiments.[8] |
Quantitative Data
The biological activity of this compound and related derivatives can vary significantly depending on the assay system and cell line used. The following table summarizes some reported IC50 values for chlorochalcones.
| Compound | Assay Type | Cell Line/System | Reported Activity (IC50) |
| Chalcone with 4-chlorophenyl on ring B | Acetylcholinesterase Inhibition | - | 23 - 39 µM[11] |
| Chalcone 3 | Anticancer | MCF7 (Breast) | 0.8 µg/mL[2] |
| Chalcone 3 | Anticancer | T47D (Breast) | 0.34 µg/mL[2] |
| Chalcone 3 | Anticancer | HeLa (Cervical) | 4.78 µg/mL[2] |
| Chalcone 3 | Anticancer | WiDr (Colorectal) | 5.98 µg/mL[2] |
| 2'-hydroxy-4-chlorochalcone (C1) | HDAC Inhibition | - | 105.03 µM[12] |
| 2'-hydroxy-4'-chlorochalcone (C2) | Cytotoxicity | HCT116 (Colon) | Potent[12] |
| 2'-hydroxy-3',4-dichlorochalcone (C3) | Cytotoxicity | HCT116 (Colon) | Potent[12] |
Experimental Protocols
General Protocol for Synthesis of this compound (Claisen-Schmidt Condensation)
This protocol describes a common method for synthesizing chalcones.[13][14]
-
Reactant Preparation: Dissolve equimolar amounts of a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025) (e.g., 2-chlorobenzaldehyde) in ethanol (B145695) in a flask.[14]
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[13][14] The solution will typically change color.
-
Reaction Progression: Maintain the reaction at a low temperature (e.g., 0°C) or room temperature with continuous stirring for several hours.[12][14] Monitor the reaction's progress using thin-layer chromatography (TLC).[15][16]
-
Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) until the pH is acidic.[13][14]
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[14] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2][14]
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound on a cancer cell line.[1][7]
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare a series of working solutions of this compound at different concentrations by diluting the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing the inhibitory effect of this compound on a specific enzyme.[11][17]
-
Reagent Preparation: Prepare all necessary reagents, including the enzyme, substrate, inhibitor (this compound), and assay buffer at the optimal pH for the enzyme.[17]
-
Pre-incubation: In a microplate, add the assay buffer, the enzyme, and various concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[17]
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).[11]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by half.[17]
Visualizations
Experimental and logical Workflows
Caption: General workflow for assessing the biological activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Enhancing 2-Chlorochalcone Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 2-Chlorochalcone and other hydrophobic chalcone (B49325) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, like many chalcones, is a hydrophobic molecule with low aqueous solubility.[1][2][3][4] This poor solubility is a primary reason for low oral bioavailability as it limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[5] Additionally, chalcones can be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[6][7]
Q2: What are the primary strategies to enhance the bioavailability of hydrophobic compounds like this compound?
A2: The main strategies focus on improving the solubility and dissolution rate of the compound. These can be broadly categorized into:
-
Formulation-based approaches: These involve the use of drug delivery systems to enhance solubility and absorption. Common techniques include the preparation of nanoemulsions, solid dispersions, and inclusion complexes with cyclodextrins.[5][8][9][10]
-
Chemical modification: This involves synthesizing derivatives of this compound that have improved physicochemical properties, such as increased solubility or reduced metabolic susceptibility.[11]
Q3: Are there any specific signaling pathways known to be modulated by chalcones that I should be aware of for my in vivo studies?
A3: Yes, various chalcone derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-Kinase/Protein Kinase B) pathways.[12][13][14][15][16] Understanding these pathways is crucial for interpreting the pharmacodynamic effects of this compound in your in vivo models.
Troubleshooting Guides
Issue 1: Inconsistent or Low Oral Bioavailability in Animal Models
Possible Cause: A combination of poor aqueous solubility, low permeability across the intestinal epithelium, and significant first-pass metabolism.[6][7]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure you have accurate data on the solubility of your this compound batch in relevant physiological buffers (pH 1.2, 4.5, and 6.8).
-
Implement Formulation Strategies:
-
Nanoemulsion: Formulate the this compound in a nanoemulsion to increase its surface area and improve absorption.[8][17] Refer to the Experimental Protocols section for a detailed method.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG) to enhance its wettability and dissolution rate.[5][18]
-
Cyclodextrin (B1172386) Inclusion Complex: Form an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to increase its aqueous solubility.[9][19][20]
-
-
Pharmacokinetic Modeling: Utilize in vitro data (solubility, permeability from Caco-2 assays) to build a basic pharmacokinetic model. This can help predict in vivo behavior and guide the selection of the most promising formulation strategy.
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
Possible Cause: Low plasma concentrations of the analyte, matrix effects from plasma components, or an unoptimized analytical method.
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a robust extraction method to remove interfering plasma components. Liquid-liquid extraction or solid-phase extraction are common techniques.
-
Use a Sensitive Analytical Method: A validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method is highly recommended for its sensitivity and selectivity in quantifying low levels of drugs in complex biological matrices.[21][22][23][24] Refer to the Experimental Protocols section for a general LC-MS/MS protocol.
-
Internal Standard: Always use an appropriate internal standard (preferably a stable isotope-labeled version of this compound) to account for variability during sample preparation and analysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of Chalcone Derivatives in Rabbits
| Chalcone Derivative | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability |
| Derivative 1 | Intraperitoneal | 3.84 | 1.96 ± 0.46 | 0.33 ± 0.05 | Low |
| Derivative 2 | Oral | 4.85 | 69.89 ± 5.49 | 3.4 ± 0.79 | Moderate |
| Derivative 3 | Oral | 3.64 | 3.74 ± 1.64 | 2.83 ± 0.87 | Low |
Data presented as mean ± SEM.
Experimental Protocols
Preparation of a this compound Nanoemulsion
Objective: To prepare a nanoemulsion formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., soybean oil, medium-chain triglycerides)
-
Surfactant (e.g., lecithin, polysorbate 80)
-
Co-surfactant (e.g., ethanol, propylene (B89431) glycol)
-
Phosphate buffered saline (PBS), pH 7.4
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil phase. Gently heat if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in PBS.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication. The specific parameters (pressure, number of cycles, sonication time, and amplitude) will need to be optimized to achieve a droplet size in the nanometer range (typically < 200 nm).
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The drug content can be determined using a validated HPLC or LC-MS/MS method.
Oral Administration in a Rodent Model
Objective: To administer the this compound formulation orally to rodents for pharmacokinetic studies.
Materials:
-
This compound formulation (e.g., nanoemulsion, suspension)
-
Appropriate animal model (e.g., Sprague-Dawley rats, BALB/c mice)
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Calculation: Calculate the volume of the formulation to be administered based on the desired dose and the most recent body weight of each animal.
-
Administration: Administer the calculated dose accurately and gently using an oral gavage needle attached to a syringe.
-
Post-administration Monitoring: Observe the animals for any signs of distress or adverse effects immediately after dosing and at regular intervals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).
Quantification of this compound in Rat Plasma by LC-MS/MS
Objective: To develop a sensitive and selective method for the quantification of this compound in rat plasma.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar chalcone or a stable isotope-labeled this compound)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
LC-MS/MS system
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (or standard/QC), add 150 µL of ACN containing the internal standard. b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at 12,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Optimize the precursor and product ions for this compound and the IS.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. Use the regression equation to determine the concentration of this compound in the unknown samples.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for bioavailability enhancement.
Logical Relationships
Caption: Relationship between formulation strategies and bioavailability.
References
- 1. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Hesperidin methyl chalcone alleviates imiquimod-induced psoriasis in mice: effects alone and in combination with methotrexate | springermedizin.de [springermedizin.de]
- 4. scielo.org.pe [scielo.org.pe]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Pharmacokinetic Studies of Oxathio-Heterocycle Fused Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro biotransformation, in vivo efficacy and pharmacokinetics of antimalarial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Cyclodextrin⁻Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo Effects of Free and Chalcones-Loaded Nanoemulsions: Insights and Challenges in Targeted Cancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 23. Quantitative bioanalysis of bavachalcone in rat plasma by LC-MS/MS and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 2-Chlorochalcone and 4-Chlorochalcone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer activities of two closely related chlorochalcone (B8783882) isomers: 2-Chlorochalcone and 4-Chlorochalcone (B1237703). By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to inform further research and development in the field of cancer therapeutics.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic effects of 2'-hydroxy-2-chlorochalcone and 2'-hydroxy-4-chlorochalcone have been evaluated against human breast cancer cell lines, MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 2'-hydroxy-2-chlorochalcone (C2) | MCF-7 | 16.8 ± 0.4 |
| MDA-MB-231 | Data not available | |
| 2'-hydroxy-4-chlorochalcone (C4) | MCF-7 | 15.3 ± 0.7 |
| MDA-MB-231 | Data not available | |
| 4-Chlorochalcone | MCF-7 | 4.19 ± 1.04 to 21.55 ± 2.71[2] |
| MDA-MB-231 | 6.12 ± 0.84 to 18.10 ± 1.65[2] | |
| A549 (Lung Carcinoma) | 41.99 ± 7.64 to >100[2] | |
| HCT116 (Colon Carcinoma) | ~50[2] | |
| ZR-75-1 (Breast Carcinoma) | 8.75 ± 2.01 to 9.40 ± 1.74[2] |
Note: The data for 2'-hydroxy-chlorochalcones and 4-chlorochalcone are from different studies and experimental conditions may vary.
Mechanism of Anticancer Action
Both 2- and 4-chlorochalcone derivatives exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death.[1][2] This process is mediated by several key cellular events, including the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.[1][2]
Induction of Apoptosis
Treatment with chlorochalcones leads to a significant increase in the population of apoptotic cells.[1][2] This is often characterized by the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected using Annexin V staining. The pro-apoptotic effects appear to be more pronounced in cancer cells compared to normal cells, indicating a degree of selectivity.[1]
Modulation of Reactive Oxygen Species (ROS)
Chlorochalcones have been shown to induce an increase in intracellular ROS levels in cancer cells.[1] ROS are chemically reactive species containing oxygen, and while they play a role in normal cell signaling, excessive levels can lead to oxidative stress and trigger apoptosis.
Mitochondrial Dysfunction
The induction of apoptosis by chlorochalcones is closely linked to mitochondrial dysfunction.[1] This includes the depolarization of the mitochondrial membrane and a reduction in mitochondrial mass.[1] These events are critical for the initiation of the intrinsic apoptosis pathway.
Signaling Pathways
The anticancer activity of chlorochalcones is orchestrated by their influence on specific signaling pathways within the cancer cells.
Caption: Proposed signaling pathway for chlorochalcone-induced apoptosis.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the anticancer activity of 2- and 4-Chlorochalcone.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the chlorochalcones and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the chlorochalcones for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion
References
The Synergistic Power of Chalcones in Enhancing Doxorubicin's Efficacy in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. One promising strategy involves pairing conventional chemotherapeutic agents like doxorubicin (B1662922) with natural or synthetic compounds that can enhance their anticancer activity. Chalcones, a class of aromatic ketones, have emerged as potent chemosensitizers, demonstrating significant synergistic effects when combined with doxorubicin in various cancer cell lines. This guide provides a comparative overview of the synergistic potential of chalcone (B49325) derivatives with doxorubicin, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Analysis of Synergistic Effects
The synergy between chalcones and doxorubicin is typically quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Synergistic Effect of Isobavachalcone (B1672217) (IBC) and Doxorubicin (DOX) in Anaplastic Thyroid Cancer (ATC) Cells [1][2]
| Cell Line | Drug Combination (48h) | Combination Index (CI) | IC50 of DOX alone (µM) | IC50 of IBC alone (µM) |
| 8505C | DOX (0.491 µM) + IBC (50 µM) | < 1 (Synergistic) | 0.491 | 94.98 |
| DOX (0.491 µM) + IBC (75 µM) | < 1 (Synergistic) | |||
| DOX (0.491 µM) + IBC (100 µM) | < 1 (Synergistic) | |||
| DOX (0.491 µM) + IBC (150 µM) | < 1 (Synergistic) | |||
| CAL62 | DOX (0.673 µM) + IBC (75 µM) | < 1 (Synergistic) | 0.673 | 152.5 |
| DOX (0.673 µM) + IBC (100 µM) | < 1 (Synergistic) | |||
| DOX (0.673 µM) + IBC (150 µM) | < 1 (Synergistic) |
Table 2: Anticancer Activity of Other Chalcone Derivatives (IC50 values)
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) |
| Quinolinyl Chalcone Analogue (Vb) | Caco-2 (Colon Cancer) | 5.0[3] |
| Quinolinyl Chalcone Analogue (Ve) | Caco-2 (Colon Cancer) | 2.5[3] |
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | Not specified | 11.9 (Antioxidant activity IC50)[4] |
| Chalcone Derivative C49 | MCF-7 (Breast Cancer) | 59.82 ± 2.10[5] |
| MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | 65.69 ± 8.11[5] |
Mechanistic Insights: How Chalcones Potentiate Doxorubicin's Action
The synergistic interaction between chalcones and doxorubicin is multifaceted, involving various cellular pathways. A key mechanism observed with Isobavachalcone is the induction of ferroptosis, a form of iron-dependent programmed cell death.
Isobavachalcone and Doxorubicin: A Ferroptosis-Inducing Combination
The combination of Isobavachalcone and doxorubicin has been shown to synergistically suppress the growth of anaplastic thyroid cancer cells by activating ferroptosis[1][2]. This is achieved through several key events:
-
Increased Reactive Oxygen Species (ROS) Production: The combination treatment leads to a significant increase in intracellular ROS levels.
-
Glutathione (B108866) (GSH) Depletion: A corresponding decrease in the antioxidant glutathione is observed.
-
Malondialdehyde (MDA) Accumulation: Levels of MDA, a marker of lipid peroxidation, are elevated.
-
Downregulation of Ferroptosis-Suppressing Proteins: The expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key proteins that protect against ferroptosis, is significantly reduced[1][2].
Caption: Synergistic induction of ferroptosis by doxorubicin and Isobavachalcone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of chalcone-doxorubicin synergy.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of the drug combination on cancer cells.
-
Cell Seeding: Anaplastic thyroid cancer cells (8505C and CAL62) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours[1].
-
Drug Treatment: Cells are treated with varying concentrations of Isobavachalcone (0-150 µM) and doxorubicin (0-2.00 µM) alone or in combination for 48 hours[1].
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Combination Index (CI) Calculation
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software[1][2].
-
Data Input: The dose-response data from the cell viability assays for the individual drugs and their combinations are entered into the software.
-
CI Calculation: The software calculates the CI values based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
-
Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Total protein is extracted from the treated and untreated cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., SLC7A11, GPX4) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for assessing chalcone-doxorubicin synergy.
Conclusion and Future Directions
The available evidence strongly suggests that chalcone derivatives, such as Isobavachalcone, can act as potent synergistic agents with doxorubicin, enhancing its anticancer efficacy. The induction of ferroptosis represents a key mechanism underlying this synergy, offering a novel therapeutic avenue for overcoming drug resistance. While the specific synergistic effects of 2-Chlorochalcone with doxorubicin remain to be elucidated, the promising results from other chalcones warrant further investigation into this particular combination.
Future research should focus on:
-
Screening of this compound: Conducting in vitro studies to determine the synergistic potential of this compound with doxorubicin across a panel of cancer cell lines.
-
In Vivo Validation: Progressing promising chalcone-doxorubicin combinations to in vivo animal models to assess their efficacy and safety profiles.
-
Mechanism of Action Studies: Further elucidating the molecular mechanisms of synergy for different chalcone derivatives to identify biomarkers for patient selection.
The combination of chalcones with conventional chemotherapy holds significant promise for improving cancer treatment outcomes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of these synergistic combinations.
References
- 1. scielo.br [scielo.br]
- 2. Synergy between isobavachalcone and doxorubicin suppressed the progression of anaplastic thyroid cancer through ferroptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of p-Hidroxy-m-Methoxy Chalcone and its Combination with Doxorubicin: In Vitro and In Silico Study | Scientific.Net [scientific.net]
- 5. A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Showdown: 2-Chlorochalcone Derivatives versus Cisplatin
For researchers and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. This guide provides a comparative analysis of the in vitro cytotoxicity of 2-chlorochalcone derivatives and the widely used chemotherapeutic drug, cisplatin (B142131). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective resource for evaluating these compounds' potential in cancer therapy.
While a direct head-to-head comparative study under identical experimental conditions was not identified in the reviewed literature, this guide synthesizes data from multiple sources to provide a comparative overview of their cytotoxic effects, primarily focusing on breast cancer cell lines where data for chlorochalcones is available.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. The following table summarizes the IC50 values for various 2'-hydroxychalcone (B22705) derivatives containing a chlorine atom and cisplatin against the human breast cancer cell lines MCF-7 and MDA-MB-231. It is important to note that IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.[1][2][3][4]
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Chlorochalcone (B8783882) Derivatives | ||||
| 2'-hydroxy-3-chlorochalcone | MCF-7 | 72 | 17.9 ± 0.5 | --INVALID-LINK-- |
| 2'-hydroxy-4-chlorochalcone | MCF-7 | 72 | 51.5 ± 2.6 | --INVALID-LINK-- |
| 2'-hydroxy-2',4-dichlorochalcone | MCF-7 | 72 | 16.8 ± 0.4 | --INVALID-LINK-- |
| 2'-hydroxy-3',4-dichlorochalcone | MCF-7 | 72 | 63.9 ± 2.2 | --INVALID-LINK-- |
| 2'-hydroxy-2',5-dichlorochalcone | MCF-7 | 72 | 15.3 ± 0.7 | --INVALID-LINK-- |
| 2'-hydroxy-3',5-dichlorochalcone | MDA-MB-231 | 72 | 38.3 ± 0.9 | --INVALID-LINK-- |
| Cisplatin | ||||
| Cisplatin | MCF-7 | 24 | ~1 (M) | --INVALID-LINK-- |
| Cisplatin | MCF-7 | 48 | ~0.08 (M) | --INVALID-LINK-- |
| Cisplatin | MCF-7 | 24 | 210.14 (µg/ml) | --INVALID-LINK-- |
| Cisplatin | MCF-7 | Not Specified | 21 (µM) | --INVALID-LINK-- |
| Cisplatin | MDA-MB-231 | 24 | ~1 (M) | --INVALID-LINK-- |
| Cisplatin | MDA-MB-231 | 48 | ~0.08 (M) | --INVALID-LINK-- |
| Cisplatin | MDA-MB-231 | 48 | 56.27 ± 2.59 (µM) | --INVALID-LINK-- |
| Cisplatin | MDA-MB-231 | 72 | 30.51 ± 2.60 (µM) | --INVALID-LINK-- |
| Cisplatin | MDA-MB-231 | Not Specified | 23 (µM) | --INVALID-LINK-- |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The determination of IC50 values for both chlorochalcone derivatives and cisplatin is commonly performed using the MTT assay. This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound derivatives, Cisplatin) dissolved in DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from a stock solution in DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include control wells containing medium with DMSO (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the curve.[6]
-
Signaling Pathways
Cisplatin-Induced Apoptotic Signaling Pathway
Cisplatin primarily exerts its cytotoxic effects by forming adducts with DNA, which triggers a cascade of events leading to programmed cell death, or apoptosis. This process involves the activation of various signaling pathways, including the p53 and MAPK pathways, culminating in the activation of caspases.
Caption: Cisplatin-induced apoptotic pathway.
Chalcone-Induced Apoptotic Signaling Pathway
Chalcones, including their chlorinated derivatives, are known to induce apoptosis in cancer cells through multiple mechanisms. A common pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway.
Caption: Chalcone-induced intrinsic apoptotic pathway.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Caption: General workflow for MTT cytotoxicity assay.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Cisplatin treatment against breast cancer cell lines MCF-7, MDA-MB-231 and MDA-MB-468 - UiTM Institutional Repository [ir.uitm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Molecular Docking of 2-Chlorochalcone: A Comparative Guide Against Experimental Data
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of in silico molecular docking results for 2-Chlorochalcone and its derivatives with corresponding experimental data. By juxtaposing computational predictions with in-vitro biological activity, this guide aims to offer a clearer perspective on the validation process, crucial for advancing drug discovery efforts.
The exploration of chalcones, a class of organic compounds abundant in nature, has revealed their significant potential in medicinal chemistry. Their versatile structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a valuable scaffold for developing novel therapeutic agents. The introduction of a chlorine atom into the chalcone (B49325) structure, particularly as this compound, has been shown to enhance its biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3]
Molecular docking, a computational technique, is instrumental in predicting the binding affinity and interaction of a ligand with a target protein. However, the true measure of its predictive power lies in the experimental validation of these in silico hypotheses. This guide synthesizes published data to present a clear comparison between the predicted and observed biological activities of this compound and related compounds.
Workflow for Validating Molecular Docking with Experimental Data
The following diagram outlines the general workflow for a robust validation of molecular docking predictions with experimental assays. This iterative process is fundamental in drug discovery, ensuring that computational models are refined and lead to the identification of genuinely active compounds.
Anticancer Activity: A Tale of Two Approaches
Molecular docking studies have often been employed to predict the anticancer potential of chlorochalcone (B8783882) derivatives by simulating their interaction with key cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR).[5] The predicted binding affinities (docking scores) can then be compared with experimentally determined cytotoxic activities (IC50 values) against various cancer cell lines.
| Compound | Cancer Cell Line | Experimental IC50 (µM) | Protein Target (Docking) | Docking Score (kcal/mol) | Reference |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 3) | MCF-7 (Breast) | 0.8 µg/mL (~2.9) | EGFR | -8.2 | [5] |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 3) | T47D (Breast) | 0.34 µg/mL (~1.2) | EGFR | -8.2 | [5] |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 3) | HeLa (Cervical) | 4.78 µg/mL (~17.5) | EGFR | -8.2 | [5] |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 3) | WiDr (Colorectal) | 5.98 µg/mL (~21.9) | EGFR | -8.2 | [5] |
| 2'-hydroxy-5'-chloro-4-methoxychalcone | General Toxicity | LC50: 75.07 ppm | Not Specified | Not Specified | [6][7] |
| 2'-hydroxy chalcone derivative (C1) | HCT116 (Colon) | 37.07 | HDAC | IC50: 105.03 µM | [8] |
| bis-3-chlorobenzyloxychalcone | MCF-7 (Breast) | 81.050 µg/mL (~156) | Estrogen Receptor Alpha | Not Specified | [9] |
Note: Conversion from µg/mL to µM is approximate and depends on the molecular weight of the specific compound.
The data indicates that while a favorable docking score can suggest potential anticancer activity, the experimental IC50 values vary significantly across different cancer cell lines, highlighting the importance of testing against a panel of cell lines.[5] The selectivity of these compounds is also a critical factor, with some showing cytotoxicity against normal cell lines as well.[1][10]
Antimicrobial Efficacy: In Silico Predictions vs. In Vitro Reality
Chlorinated chalcones have demonstrated notable antimicrobial properties.[3][11][12][13] Molecular docking can be used to predict the binding of these compounds to essential microbial enzymes. The correlation of these predictions with Minimum Inhibitory Concentration (MIC) values from in vitro assays is key to validating their potential as antimicrobial agents.
| Compound | Microbial Strain | Experimental MIC (µg/mL) | Protein Target (Docking) | Docking Score | Reference |
| 2'-hydroxy-4-chlorochalcone | Enterococcus faecalis | 125 | Not Specified | Not Specified | [11] |
| 2'-hydroxy-4-chlorochalcone | Bacillus cereus | 125 | Not Specified | Not Specified | [11] |
| 2'-hydroxy-4-chlorochalcone | Aspergillus fumigatus | 250 | Not Specified | Not Specified | [11] |
| 2'-hydroxy-4-chlorochalcone | Candida glabrata | 250 | Not Specified | Not Specified | [11] |
| 4-chloro-2′-hydroxychalcone | Escherichia coli | Significant Inhibition | Not Specified | Not Specified | [3][12][13] |
| 4-chloro-2′-hydroxychalcone | Staphylococcus aureus | Significant Inhibition | Not Specified | Not Specified | [3][12][13] |
| 5′-chloro-2′-hydroxychalcone | Candida albicans | Significant Inhibition | Not Specified | Not Specified | [3][12][13] |
The experimental data confirms that chlorination of the chalcone scaffold can enhance antimicrobial activity.[3][12] While specific docking scores for these antimicrobial targets are not always available in the cited literature, the general principle of using docking to guide the synthesis of more potent antimicrobial chalcones holds true.[14]
Enzyme Inhibition: A Direct Comparison
The inhibition of specific enzymes is a primary mechanism of action for many drugs. Chalcones have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.[15][16][17] This provides a direct avenue for comparing in silico docking scores with in vitro enzyme inhibition data (IC50 or Ki values).
| Compound Class | Enzyme Target | Experimental Inhibition (Ki or IC50) | Docking Insights | Reference |
| Halogenated chalcones | AChE | Ki: 1.83 ± 0.21 to 11.19 ± 0.96 nM | Favorable binding in the active site. | [15][16] |
| Halogenated chalcones | BChE | Ki: 3.35 ± 0.91 to 26.70 ± 4.26 nM | Stable interactions observed in molecular dynamics simulations. | [15] |
| Substituted diphenylchalcone (C1) | AChE | IC50: 22 ± 2.8 µM | Strong binding with the AChE receptor shown by binding energy results. | [17] |
The strong correlation between potent enzyme inhibition in vitro and favorable binding energies from molecular docking studies for halogenated chalcones underscores the utility of computational methods in identifying promising enzyme inhibitors.[15][17]
Experimental Protocols
A brief overview of the key experimental methodologies cited in the literature for generating the validation data is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][8][10][18]
-
Cell Seeding: Cancer or normal cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][11]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The this compound derivative is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[17][19]
-
Enzyme and Substrate Preparation: Solutions of the target enzyme (e.g., AChE) and its substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Activity Measurement: The enzyme activity is measured by monitoring the formation of the product over time, often through a colorimetric reaction.
-
Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the activity in the presence and absence of the inhibitor. The IC50 or Ki value is then determined.
Conclusion
The validation of molecular docking results with robust experimental data is an indispensable step in the drug discovery pipeline. For this compound and its derivatives, the available literature demonstrates a promising, though not always perfect, correlation between in silico predictions and in vitro biological activity. While docking scores can effectively guide the selection of candidate compounds, experimental assays remain the gold standard for confirming their therapeutic potential. The synergistic use of both computational and experimental approaches, as outlined in this guide, will undoubtedly accelerate the development of novel chalcone-based drugs.[4] It is important to acknowledge that the accuracy of docking scores in predicting experimental binding affinities can vary, and they are often better at predicting the binding pose of a ligand.[20][21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
2-Chlorochalcone: A Comparative Analysis with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. A key mechanism underlying their therapeutic potential is the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in diseases like cancer. This guide provides a comparative analysis of 2-Chlorochalcone, a specific chalcone (B49325) derivative, with other well-established kinase inhibitors.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected well-known kinase inhibitors against various kinases. This data serves as a benchmark for contextualizing the potential potency of novel inhibitors like this compound.
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| Sorafenib | Raf-1 | 6 |
| B-Raf | 22 | |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-KIT | 68 | |
| FLT3 | 58 | |
| RET | 43 | |
| Staurosporine | PKCα | 2 |
| PKCγ | 5 | |
| PKA | 7 | |
| PKG | 8.5 | |
| CaM Kinase II | 20 | |
| p60v-src | 6 |
Note: IC50 values for this compound against specific kinases are not currently available in published literature. The inhibitory potential of chalcones is known to be influenced by their substitution patterns. Research has shown that chalcone derivatives can exhibit inhibitory activity against kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. However, without direct experimental data for this compound, a quantitative comparison is not possible at this time.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are generalized protocols for common in vitro kinase assays that can be adapted to evaluate the inhibitory activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in luminescence indicates higher kinase activity, and a rescue of the signal in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, EGFR, Aurora Kinase)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit and reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Visualization
Chalcones have been reported to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagrams below, generated using Graphviz, illustrate these pathways and potential points of inhibition by chalcones.
EGFR Signaling Pathway
dot { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];
EGF [label="EGF", shape=ellipse, fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2"]; Sos [label="Sos"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chalcone [label="Chalcones", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
EGF -> EGFR; EGFR -> Grb2 -> Sos -> Ras -> Raf -> MEK -> ERK -> Proliferation; Chalcone -> EGFR [arrowhead=tee, color="#EA4335"]; }
Caption: EGFR signaling pathway and potential inhibition by chalcones.
VEGFR-2 Signaling Pathway
dot { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];
VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chalcone [label="Chalcones", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
VEGF -> VEGFR2; VEGFR2 -> PLCg -> PKC -> Raf -> MEK -> ERK -> Angiogenesis; Chalcone -> VEGFR2 [arrowhead=tee, color="#EA4335"]; }
Caption: VEGFR-2 signaling pathway and potential inhibition by chalcones.
Experimental Workflow for Kinase Inhibition Assay
dot { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", width=2, height=0.8]; edge [color="#5F6368", arrowhead=normal];
A [label="Prepare Reagents\n(Kinase, Substrate, ATP,\nTest Compound)"]; B [label="Dispense Reagents\ninto Microplate"]; C [label="Incubate at 30°C"]; D [label="Add Detection Reagent"]; E [label="Measure Luminescence"]; F [label="Data Analysis\n(IC50 Determination)"];
A -> B -> C -> D -> E -> F; }
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
While direct quantitative evidence for the kinase inhibitory activity of this compound is currently lacking, the broader class of chalcones has demonstrated potential as kinase inhibitors targeting key oncogenic pathways. The provided data on established inhibitors, Sorafenib and Staurosporine, offers a valuable reference for the potency that can be achieved. The detailed experimental protocols and pathway diagrams serve as a practical guide for researchers interested in investigating the kinase inhibitory potential of this compound and other novel compounds. Further research, including in vitro kinase screening and cell-based assays, is warranted to fully elucidate the specific molecular targets and therapeutic potential of this compound.
In Vivo Toxicity Profile: 2-Chlorochalcone vs. Parent Chalcone – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity of 2-Chlorochalcone and its parent chalcone (B49325) (1,3-diphenyl-2-propen-1-one). The information herein is synthesized from available preclinical studies to facilitate an objective assessment of their relative safety profiles. It is important to note that while data is available for the parent chalcone and a positional isomer, 4-Chlorochalcone, specific in vivo toxicity data for this compound is not extensively documented in the public domain. Therefore, this comparison utilizes 4-Chlorochalcone as a surrogate for the chlorinated derivative, a limitation that should be considered when interpreting the data.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative data on the acute oral toxicity of the parent chalcone and 4-Chlorochalcone in a murine model.
| Compound | Animal Model | LD50 (Oral) | Observed Clinical Signs | Reference |
| Parent Chalcone | Mice | 3807.9 mg/kg | Immobility, sedation, hyperventilation, motor incoordination.[1] | [1] |
| 4-Chlorochalcone | Mice | > 5000 mg/kg | Mild to moderate immobility, sedation, and hyperventilation; no mortality observed.[1] | [1] |
Note: A higher LD50 value indicates lower acute toxicity.
Experimental Protocols
The data presented in this guide is based on established in vivo toxicity testing protocols. Below are detailed methodologies for acute and sub-chronic toxicity studies, which are standard in the preclinical safety assessment of novel compounds.
Acute Oral Toxicity Study (Based on Lorke's Method)
This method is a biphasic procedure used to determine the median lethal dose (LD50) of a substance.
Phase 1: Dose Range Finding
-
Nine mice are divided into three groups of three.
-
Each group is administered a different dose of the test compound (e.g., 10, 100, and 1000 mg/kg) orally.
-
The animals are observed for signs of toxicity and mortality over a 24-hour period.
Phase 2: LD50 Determination
-
Three new mice are individually administered doses selected based on the results of Phase 1 (e.g., 1600, 2900, and 5000 mg/kg).
-
Mortality is recorded within 24 hours.
-
The LD50 is calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.
Sub-Chronic Toxicity Study (General Protocol)
This type of study evaluates the effects of repeated exposure to a substance over a period of 28 or 90 days.
-
Animal Model: Typically performed in rodents (e.g., Wistar rats or BALB/c mice).
-
Grouping: Animals are divided into a control group (vehicle only) and at least three treatment groups receiving different dose levels of the test compound.
-
Administration: The compound is administered daily via the intended clinical route (e.g., oral gavage) for the duration of the study (e.g., 21 or 28 days).[2]
-
Observations:
-
Clinical Signs: Animals are observed daily for any changes in behavior, appearance, or signs of toxicity.
-
Body Weight: Body weight is recorded weekly.
-
Food and Water Consumption: Measured periodically.
-
-
Terminal Procedures: At the end of the study period, animals are euthanized, and blood samples are collected for:
-
Hematological Analysis: Evaluation of red blood cells, white blood cells, platelets, and hemoglobin levels.
-
Serum Biochemical Analysis: Assessment of liver function (e.g., ALT, AST), kidney function (e.g., creatinine, urea), and other metabolic parameters.
-
-
Pathology:
-
Gross Necropsy: A macroscopic examination of all organs is performed.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain) are weighed.
-
Histopathology: Tissues from all major organs are preserved, sectioned, stained, and examined microscopically for any pathological changes.[2]
-
Visualizations
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for acute and sub-chronic in vivo toxicity testing.
Logical Relationship of Toxicity Assessment Endpoints
Caption: Interrelation of endpoints in determining the toxicity profile.
Discussion and Conclusion
Based on the available, albeit limited, in vivo data, both the parent chalcone and its chlorinated analogue (4-Chlorochalcone) exhibit low acute oral toxicity in mice. Notably, 4-Chlorochalcone appears to be less acutely toxic than the parent chalcone, with an LD50 greater than 5000 mg/kg compared to 3807.9 mg/kg for the unsubstituted molecule.[1] This suggests that the addition of a chlorine atom at the para position may reduce the acute toxicity of the chalcone scaffold.
The specific toxicity profile of this compound remains to be determined through direct in vivo studies. Structure-activity relationship studies on halogenated chalcones suggest that the position of the halogen can significantly influence biological activity. Therefore, it cannot be definitively concluded that this compound will have a toxicity profile identical to that of 4-Chlorochalcone.
For a comprehensive understanding of the in vivo toxicity of this compound, dedicated acute and sub-chronic toxicity studies are warranted. Such studies should include a thorough examination of clinical signs, body and organ weights, hematology, serum biochemistry, and histopathology to identify any potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Further research is also needed to elucidate the specific signaling pathways that may be involved in any observed in vivo toxicity of these compounds. While in vitro studies on some chalcones have pointed to mechanisms like the induction of oxidative stress and mitochondrial dysfunction in cancer cells, it is unclear if these pathways are relevant to systemic toxicity in vivo at non-cancer-therapeutic doses.
References
Unveiling Structure-Activity Relationships: A Comparative Guide to Cross-Validation of QSAR Models for 2-Chlorochalcone Derivatives
For researchers, scientists, and professionals engaged in drug discovery and development, Quantitative Structure-Activity Relationship (QSAR) modeling serves as a pivotal computational tool. This guide provides an objective comparison of the cross-validation of QSAR models specifically for 2-Chlorochalcone derivatives, a class of compounds exhibiting promising therapeutic potential. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate a deeper understanding of model validation and its implications for the rational design of novel drug candidates.
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a chlorine substituent on one of the aromatic rings, as in this compound, can significantly modulate this biological activity. QSAR models attempt to correlate the physicochemical properties of these molecules with their biological effects, thereby enabling the prediction of activity for novel, unsynthesized compounds. However, the predictive power of a QSAR model is critically dependent on rigorous validation. Cross-validation is a fundamental technique to assess the robustness and predictive capability of these models.
This guide will delve into a comparison of various QSAR modeling techniques and their cross-validation metrics for chloro-substituted chalcone (B49325) derivatives. Furthermore, it will explore alternative computational approaches, such as molecular docking and pharmacophore modeling, providing a broader perspective on in silico methods for drug design.
Comparative Analysis of QSAR Model Performance
The predictive efficacy of a QSAR model is quantified by several statistical metrics obtained through validation procedures. The following tables summarize the performance of different QSAR models developed for chalcone derivatives, with a focus on chloro-substituted analogs where available. These metrics provide a quantitative basis for comparing the robustness and predictive power of the models.
Table 1: Performance Metrics for 3D-QSAR (CoMFA and CoMSIA) Models of Chalcone Derivatives
| QSAR Model | Target Activity | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (External Validation) | Reference |
| CoMFA | Anticancer (HTC116) | 0.608 | 0.960 | 0.75 | [1] |
| CoMSIA | Anticancer (HTC116) | 0.806 | 0.934 | 0.90 | [1] |
| CoMFA | Antimalarial | 0.740 | 0.972 | - | [2] |
| CoMSIA | Antimalarial | 0.714 | 0.976 | - | [2] |
Table 2: Performance Metrics for other QSAR Models of Chloro-substituted Chalcone Derivatives
| QSAR Model | Target Activity | R² (Internal Validation) | R² (External Validation) | Other Metrics | Reference |
| GFA | Breast Anticancer (MCF-7) | 0.743 | 0.744 | Adjusted R²: 0.700 | [3] |
Experimental and Computational Protocols
The reliability of the data presented above is contingent upon the methodologies employed. Below are detailed protocols for the key experimental and computational techniques cited in this guide.
QSAR Model Development and Cross-Validation Workflow
A typical workflow for developing and validating a QSAR model is a multi-step process that ensures the statistical significance and predictive power of the final model.
Caption: A generalized workflow for QSAR model development and validation.
1. Data Curation and Preparation:
-
A dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.
-
Chemical structures are standardized, and 3D structures are generated and optimized using computational chemistry software.
2. Molecular Descriptor Calculation:
-
A wide range of molecular descriptors (e.g., topological, electronic, steric, and physicochemical properties) are calculated for each molecule.
3. Dataset Splitting:
-
The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used for external validation. A common split is 80% for the training set and 20% for the test set.
4. Model Building:
-
A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) using the training set.
5. Internal Validation (Cross-Validation):
-
Leave-One-Out (LOO) Cross-Validation: In each cycle, one compound is removed from the training set, and a model is built with the remaining compounds. This model is then used to predict the activity of the removed compound. This process is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient (q²).
-
Leave-N-Out (LNO) Cross-Validation: Similar to LOO, but 'N' compounds are left out in each cycle.
-
k-Fold Cross-Validation: The training set is randomly divided into 'k' subsets of equal size. In each fold, one subset is used as the validation set, and the other 'k-1' subsets are used for training. The process is repeated 'k' times, with each subset used once as the validation set.
6. External Validation:
-
The predictive performance of the developed QSAR model is evaluated using the independent test set that was not used during model development. The predictive R-squared (R²pred) is a common metric for external validation.
7. Applicability Domain Definition:
-
The applicability domain of the QSAR model is defined to ensure that predictions for new compounds are reliable. This involves defining the chemical space of the training set.
Alternative Computational Models
Beyond QSAR, other computational methods can provide valuable insights into the structure-activity relationships of this compound derivatives.
Molecular Docking Protocol:
-
Preparation of Receptor and Ligand: A relevant protein target is identified and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential molecules are removed, and hydrogen atoms are added. The 3D structures of the this compound derivatives (ligands) are prepared and their energy is minimized.
-
Binding Site Identification: The active site of the protein is identified.
-
Docking Simulation: A docking algorithm is used to predict the preferred orientation and conformation of the ligand within the protein's active site.
-
Scoring and Analysis: The binding affinity is estimated using a scoring function. The interactions between the ligand and the protein residues are analyzed to understand the key binding features.
Pharmacophore Modeling Protocol:
-
Pharmacophore Feature Identification: A set of active this compound derivatives is used to identify common chemical features (pharmacophore) that are essential for biological activity. These features can include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Pharmacophore Model Generation: A 3D arrangement of these features is generated to create a pharmacophore model.
-
Model Validation: The model is validated by its ability to distinguish between active and inactive compounds.
-
Virtual Screening: The validated pharmacophore model can be used to screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active.
Signaling Pathway Modulation
Chalcone derivatives are known to exert their biological effects by modulating various cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival and is often dysregulated in cancer. Some chalcones have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
The diagram illustrates how external stimuli can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. This compound derivatives can potentially inhibit this pathway by targeting components such as the IKK complex.
Conclusion
The cross-validation of QSAR models is an indispensable step in computational drug discovery. This guide has provided a comparative overview of QSAR models for this compound derivatives, highlighting the importance of rigorous validation through quantitative metrics. The detailed protocols for QSAR and alternative computational methods offer a practical framework for researchers. Furthermore, the visualization of the NF-κB signaling pathway provides a biological context for the action of these compounds. By integrating these computational approaches, scientists can accelerate the identification and optimization of novel and potent this compound derivatives for therapeutic applications.
References
Head-to-head comparison of 2-Chlorochalcone and other chalcones in antimicrobial assays
In the ongoing search for novel antimicrobial agents to combat rising drug resistance, chalcones have emerged as a promising class of compounds. Among these, 2-Chlorochalcone and its derivatives have demonstrated significant potential. This guide provides a head-to-head comparison of this compound with other chalcone (B49325) analogs in various antimicrobial assays, supported by experimental data and detailed protocols.
Performance Comparison of Chalcones
The antimicrobial efficacy of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. The presence of a chlorine atom, particularly at the ortho position (2-position) of the B-ring, has been shown to modulate the biological activity.
A systematic study evaluating a series of chlorinated chalcones revealed that nearly all synthesized variants displayed antibacterial activity.[1][2] The antimicrobial effects were determined by measuring the zones of inhibition against pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][2]
Another study focused on 4-chloro-2′-hydroxychalcone and 5′-chloro-2′-hydroxychalcone, which significantly inhibited the growth of Escherichia coli, Staphylococcus aureus, and the yeast Candida albicans.[3][4][5][6] Interestingly, the bacterium Pseudomonas aeruginosa showed notable resistance to these compounds.[3][4][5][6] The research highlighted that chalcones substituted with a chlorine atom were more effective in inhibiting the tested microbial strains compared to 2′-hydroxychalcone.[3][4][5]
The following table summarizes the antimicrobial activity of this compound and other selected chalcones from various studies.
| Compound | Test Organism | Assay Method | Results (e.g., MIC, Zone of Inhibition) | Reference |
| This compound Derivatives | ||||
| 1-(-2-chlorophenyl)-3-phenyl-2-propen-1-one | E. coli, P. aeruginosa, S. aureus | Agar (B569324) Well Diffusion | Comparable to sulfanilamide | [1] |
| 4-chloro-2′-hydroxychalcone | E. coli 10536 | Not specified | Significant inhibition | [4][5][6] |
| S. aureus DSM 799 | Not specified | Significant inhibition | [3][4][5][6] | |
| C. albicans DSM 1386 | Not specified | Significant inhibition | [3][4][5][6] | |
| P. aeruginosa DSM 939 | Not specified | Significant resistance | [3][4][5][6] | |
| 5′-chloro-2′-hydroxychalcone | E. coli 10536 | Not specified | Significant inhibition | [3][4][5][6] |
| S. aureus DSM 799 | Not specified | Significant inhibition | [3][4][5][6] | |
| C. albicans DSM 1386 | Not specified | Significant inhibition | [3][4][5][6] | |
| P. aeruginosa DSM 939 | Not specified | Significant resistance | [3][4][5][6] | |
| Other Chalcones | ||||
| 2′-hydroxychalcone | Various bacteria | Not specified | Less effective than chlorinated chalcones | [3][4][5] |
| Unsubstituted Chalcone | E. coli, P. aeruginosa, S. aureus | Agar Well Diffusion | Active | [1][2] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | Microdilution | MIC: 62.5 µg/mL | [7] |
| Staphylococcus aureus | Microdilution | MIC: 125 µg/mL | [7] | |
| Escherichia coli | Microdilution | MIC: 250 µg/mL | [7] | |
| Pseudomonas aeruginosa | Microdilution | MIC: 125 µg/mL | [7] |
Experimental Protocols
The synthesis and antimicrobial evaluation of chalcones follow standardized laboratory procedures.
Synthesis of Chlorinated Chalcones
A common method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][2][6] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503).
General Procedure:
-
A substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.
-
An aqueous solution of a base, such as sodium hydroxide, is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the mixture is poured into ice-cold water and acidified to precipitate the chalcone.
-
The resulting solid is filtered, washed, and recrystallized to yield the purified chalcone.
In some cases, a solvent-free procedure can be employed, which may result in higher yields and purity.[1][2]
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Assay: [1][2]
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium at 37°C.
-
Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.
-
Well Creation and Sample Addition: Wells are punched into the agar using a sterile borer. A specific concentration of the test chalcone, dissolved in a solvent like DMSO, is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A solvent control (DMSO) and a positive control (a standard antibiotic like sulfanilamide) are typically included.[1][2]
2. Broth Microdilution Method: [7][8]
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Test Compounds: The chalcones are dissolved in a suitable solvent and then serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of chalcones.
Caption: Workflow for Chalcone Synthesis and Antimicrobial Evaluation.
The antimicrobial action of chalcones is believed to be multifaceted, with proposed mechanisms including the inhibition of macromolecular synthesis and disruption of metabolic pathways.[9] However, for many specific chalcones, including this compound, the precise signaling pathways they modulate to exert their antimicrobial effects are still under investigation. Further research is needed to elucidate the exact molecular targets and mechanisms of action of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
Verifying the Protein Targets of 2-Chlorochalcone: A Comparative Guide to Proteomic Strategies
For researchers, scientists, and drug development professionals, identifying the direct protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. 2-Chlorochalcone, a derivative of the chalcone (B49325) scaffold, belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] While the precise molecular mechanisms of many chalcones are still under investigation, proteomics offers a powerful and unbiased approach to identify their cellular binding partners.
This guide provides a comparative overview of two leading proteomic methodologies for identifying the protein targets of small molecules like this compound: Affinity-Purification Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP) . While specific proteomic studies detailing the targets of this compound are not extensively published, this guide outlines the principles, experimental protocols, and data presentation for these techniques, providing a framework for such an investigation.
Comparison of Proteomic Strategies for Target Identification
Choosing the right strategy for target identification depends on the properties of the small molecule, the nature of the interaction, and the experimental goals. Both AP-MS and TPP are robust methods that can provide high-confidence target candidates.
| Feature | Affinity-Purification Mass Spectrometry (AP-MS) | Thermal Proteome Profiling (TPP) |
| Principle | An immobilized version of the small molecule ("bait") is used to capture interacting proteins ("prey") from a cell lysate. Captured proteins are identified by mass spectrometry.[5][6][7][8] | Based on the principle that protein thermal stability is altered upon ligand binding. Changes in protein melting temperatures across the proteome are measured in the presence vs. absence of the drug.[9][10][11] |
| Molecule Requirement | Requires chemical modification of this compound to attach a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.[12] | No modification of this compound is needed, preserving its native structure and bioactivity.[9][13] |
| Interaction Type | Primarily identifies direct binding partners. Can also pull down protein complexes associated with the direct target.[7][14] | Identifies direct targets through significant thermal shifts. Can also reveal downstream pathway effects or changes in protein complex stability.[9] |
| Cellular Context | Typically performed on cell lysates, which may miss interactions dependent on intact cellular structures or transient interactions. | Can be performed in live, intact cells or cell lysates, providing a more physiologically relevant context.[10][11] |
| Pros | - Well-established and widely used method.[12] - Can effectively isolate both high and low-affinity binders depending on experimental conditions. - Can identify entire protein complexes. | - Unbiased and proteome-wide.[9] - No chemical modification of the compound is required. - Provides information on target engagement in a cellular context. - Can distinguish direct binders from downstream effects. |
| Cons | - Requires synthesis of a chemical probe, which can be challenging and may alter the compound's activity. - Risk of identifying non-specific binders that interact with the matrix or linker.[6] - Potential for false negatives if the tag sterically hinders the protein-drug interaction. | - May not detect targets that do not exhibit a thermal shift upon binding. - Can be less sensitive for low-abundance proteins. - Requires specialized equipment for precise temperature control and quantitative mass spectrometry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for applying AP-MS and TPP to identify the protein targets of this compound.
Protocol 1: Affinity-Purification Mass Spectrometry (AP-MS)
This protocol outlines the key steps for identifying protein targets of this compound using an affinity-based approach. A critical prerequisite is the synthesis of a this compound derivative that incorporates an affinity tag (e.g., biotin) via a linker at a position that does not interfere with its binding activity.
1. Probe Synthesis:
-
Synthesize a this compound analog with a linker arm attached to a non-essential position on the molecule.
-
Conjugate an affinity tag, such as biotin (B1667282), to the terminus of the linker.
-
Validate that the synthesized probe retains the biological activity of the parent this compound.
2. Preparation of Affinity Matrix:
-
Immobilize the biotinylated this compound probe onto streptavidin-coated agarose (B213101) or magnetic beads.
-
Prepare a control matrix using beads coated with biotin alone to identify non-specific binders.
3. Cell Culture and Lysis:
-
Culture the relevant cell line (e.g., a cancer cell line sensitive to chalcones) to high density.
-
Harvest the cells and prepare a native cell lysate using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
4. Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-bound beads and the control beads for 2-4 hours at 4°C.
-
To identify specific binders with higher confidence, a competition experiment can be performed by adding an excess of free, unmodified this compound to a parallel incubation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digestion.
-
Alternatively, perform an on-bead trypsin digestion to directly generate peptides.
6. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Identify proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Quantify the relative abundance of proteins in the this compound pulldown versus the control pulldown using label-free quantification or isotopic labeling methods like SILAC.[5][6] Proteins significantly enriched in the this compound sample are considered potential targets.
Protocol 2: Thermal Proteome Profiling (TPP)
TPP identifies targets by measuring changes in protein thermal stability upon ligand binding, without requiring any modification to the compound.[9]
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at a relevant concentration or with a vehicle control (e.g., DMSO) for a defined period.
2. Temperature Gradient Treatment:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into several tubes for each condition (treated and control).
-
Heat each aliquot to a different temperature for a short period (e.g., 3 minutes) to induce protein denaturation. A typical temperature range is 37°C to 67°C.[9]
-
Cool the samples on ice to stop further denaturation.
3. Lysis and Separation of Soluble Proteins:
-
Lyse the cells by freeze-thawing or mechanical disruption.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.
4. Protein Digestion and Isobaric Labeling:
-
Collect the supernatant (soluble fraction) from each temperature point.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT or iTRAQ). This allows for multiplexing and precise relative quantification of protein abundance across all temperature points in a single MS run.
5. LC-MS/MS Analysis:
-
Combine the labeled peptide sets and analyze the complex mixture by LC-MS/MS.
6. Data Analysis:
-
Process the raw MS data to identify and quantify the relative abundance of thousands of proteins at each temperature point for both the treated and control samples.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate "melting curves."
-
Calculate the melting temperature (Tm) for each protein under both conditions.
-
Proteins that show a statistically significant shift in their melting curve and Tm upon treatment with this compound are identified as potential targets. A positive shift indicates stabilization (likely binding), while a negative shift indicates destabilization.
Quantitative Data Presentation
The primary output of these proteomic experiments is quantitative data that allows for the comparison between the treated and control groups. For TPP, this data is typically presented as thermal shifts.
Table 2: Hypothetical TPP Results for this compound Treatment This table illustrates potential data from a TPP experiment. ΔTm represents the change in melting temperature upon drug treatment. A positive ΔTm suggests drug-induced stabilization.
| Protein ID | Gene Name | Protein Name | ΔTm (°C) with this compound | p-value | Annotation |
| P06213 | MAPK1 | Mitogen-activated protein kinase 1 | +4.2 | 0.0001 | Potential Direct Target |
| P62258 | MAPK14 | Mitogen-activated protein kinase 14 (p38) | +3.8 | 0.0005 | Potential Direct Target |
| Q02750 | IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta | +3.5 | 0.0009 | Potential Direct Target |
| P10275 | NFKB1 | Nuclear factor NF-kappa-B p105 subunit | +0.8 | 0.15 | Downstream/Indirect Effect |
| P04637 | TP53 | Cellular tumor antigen p53 | +0.2 | 0.89 | No Significant Shift |
| P60709 | ACTB | Actin, cytoplasmic 1 | -0.1 | 0.95 | No Significant Shift |
Hypothetical Signaling Pathway Modulation
Chalcones are known to interfere with key inflammatory and cancer-related signaling pathways, such as the NF-κB and MAPK pathways.[3] A proteomics experiment could confirm the direct inhibition of an upstream kinase, leading to downstream effects on the pathway.
By employing these powerful proteomic techniques and validating the findings with orthogonal methods (e.g., enzymatic assays, Western blotting, or CRISPR-Cas9 gene editing), researchers can confidently identify the protein targets of this compound. This knowledge is fundamental to elucidating its mechanism of action, understanding potential off-target effects, and accelerating its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]
- 5. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 14. wp.unil.ch [wp.unil.ch]
A Comparative Guide to the Synthesis of 2-Chlorochalcone: An Analysis of Reproducibility and Robustness Across Various Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chlorochalcone, a prominent member of the chalcone (B49325) family of compounds, is a cornerstone for the development of novel therapeutic agents due to its wide range of pharmacological activities. While the Claisen-Schmidt condensation remains the principal synthetic route, its reproducibility and robustness can vary significantly between laboratories. This guide provides an objective comparison of different synthetic protocols for this compound and related chlorinated chalcones, supported by experimental data from multiple studies. The aim is to equip researchers with the necessary information to select the most suitable and reliable method for their specific needs.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound and its analogs is predominantly achieved through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). However, the choice of catalyst, solvent, and energy source can significantly impact reaction time, yield, and purity. The following tables summarize quantitative data from various reported methodologies.
Table 1: Comparison of Conventional Synthesis Methods for Chlorinated Chalcones
| Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2'-hydroxyacetophenone and various benzaldehydes | 20% aq. KOH/Ethanol (B145695) | 12-24 hours | High | [1] |
| Substituted acetophenone and benzaldehyde | KOH/Ethanol | Not Specified | Low-High | [2] |
| 2-acetylnaphthalene and benzaldehyde derivatives | KOH/Methanol | Not Specified | High | [3] |
| 1-(2',4'-difluorobiphenyl-4-yl)ethanone and aldehydes | 40% NaOH/Solvent-free | Not Specified | Good | [3] |
| N-(2-acetyl phenyl acetamide) and aromatic aldehydes | 10% aq. NaOH/Methanol | Not Specified | 62-78 | [4] |
| 4-bromoacetophenone and benzaldehyde | 10% NaOH/Ethanol | 3 hours | ~94.61 | [5] |
Table 2: Comparison of Alternative Synthesis Methods for Chlorinated Chalcones
| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference(s) |
| Ultrasound Irradiation | Not Specified | Shorter | High | [6] |
| Mechanochemical Synthesis | Solid KOH | 1 hour | 81-90 | [7] |
| Microwave-Assisted | 10% NaOH/Ethanol | 45 seconds | ~89.39 | [5] |
| Solvent-Free Grinding | NaOH | 10 minutes | High | [8][9] |
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for the key synthetic routes are provided below, based on established literature.
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This method represents a standard approach for chalcone synthesis.
-
Materials: 2-Chloroacetophenone (B165298) (1.0 eq), Benzaldehyde (1.0 eq), Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Ethanol.
-
Procedure:
-
Dissolve 2-Chloroacetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring.
-
Continue stirring at room temperature for the specified duration (e.g., 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][10]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.[1]
-
The precipitated solid (this compound) is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
-
Protocol 2: Ultrasound-Assisted Synthesis
This method utilizes ultrasonic irradiation to accelerate the reaction.
-
Materials: 2-Chloroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), Potassium Hydroxide (KOH), Ethanol.
-
Procedure:
-
Dissolve benzaldehyde and 2-chloroacetophenone in ethanol.
-
Add KOH to the solution.
-
Place the reaction mixture in an ultrasound bath at a controlled temperature (e.g., 40°C).[2]
-
Irradiate until the reaction is complete as monitored by TLC. This method has been shown to significantly reduce reaction times.[6]
-
Isolate and purify the product as described in the conventional method.
-
Protocol 3: Mechanochemical Synthesis (Ball Milling)
This solvent-free approach is environmentally friendly and efficient.
-
Materials: 5′-chloro-2′-hydroxyacetophenone (1.0 eq), Benzaldehyde (1.0 eq initially, another 1.0 eq later), Solid Potassium Hydroxide (KOH) (2.0 eq).
-
Procedure:
-
Charge a grinding jar with the acetophenone, one equivalent of benzaldehyde, and solid KOH.[7]
-
Conduct the first grinding cycle for 30 minutes.[7]
-
Add the second equivalent of benzaldehyde and conduct a second 30-minute grinding cycle.[7]
-
After grinding, dissolve the resulting powder in a minimal amount of cold methanol.
-
Acidify the solution with cold 1 M HCl.
-
Filter the precipitated product, wash with cold water, and dry.
-
Visualizing the Synthesis and Potential Biological Action
Diagram 1: General Workflow for this compound Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Chlorochalcone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chlorochalcone, a compound often utilized in scientific research. Adherence to these procedural steps is critical for minimizing risks and complying with regulatory standards.
Key Physical and Chemical Properties of this compound
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C15H11ClO[1][2][3][4] |
| Molecular Weight | 242.70 g/mol [1][2][3][4] |
| Melting Point | 49-52 °C[1][3] |
| Boiling Point | 379.1 °C at 760 mmHg[1][3] |
| Density | 1.202 g/cm³[1][3] |
| Flash Point | 209.3 °C (>110 °C)[1][3] |
| Vapor Pressure | 6E-06 mmHg at 25°C[1][3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation[5]
Immediate and appropriate safety measures must be implemented before handling.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Hand Protection: Wear impervious gloves, such as nitrile rubber or PVC.[7]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.[7]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines a general procedure for its disposal as chemical waste. Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific local, state, and federal regulations.[7]
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.[8]
-
Contaminated Materials: Any items contaminated with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and weighing papers, must be collected and placed in the designated hazardous waste container.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[8]
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[8]
-
Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it into the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Collect all contaminated materials (absorbent, cleaning cloths, etc.) and place them in the designated hazardous waste container.[8]
3. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[9][10]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[8] Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. echemi.com [echemi.com]
- 4. This compound | 22966-11-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. trans-2-Chlorochalcone | C15H11ClO | CID 5388549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 2-Chlorochalcone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for working with 2-Chlorochalcone. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Hazard Analysis and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate that it can cause skin, eye, and respiratory irritation. Therefore, a cautious approach is recommended, and the compound should be handled as a hazardous substance. The following personal protective equipment is mandatory when handling this compound.
| Operation | Required Personal Protective Equipment |
| Handling/Weighing (Solid Form) | - Full-face respirator with appropriate cartridges- Impervious disposable coveralls- Chemical-resistant gloves (e.g., Nitrile)- Safety goggles with side-shields- Shoe coverings |
| Working with Solutions | - Laboratory coat- Chemical-resistant gloves- Safety glasses with side-shieldsWork should be conducted in a certified chemical fume hood. |
| Spill Cleanup | - Full-face respirator- Impervious clothing or chemical safety suit- Heavy-duty chemical-resistant gloves- Safety goggles- Chemical-resistant boots or shoe coverings |
| Waste Disposal | - Laboratory coat- Chemical-resistant gloves- Safety glasses with side-shields |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe laboratory operations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
